(Me)Tz-butanoic acid
説明
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Structure
3D Structure
特性
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWECNWBYHJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Me)Tz-butanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for three classes of methyl-functionalized heterocyclic butanoic acids, collectively referred to as (Me)Tz-butanoic acids. These compounds, incorporating triazole, tetrazine, or tetrazole moieties, are of significant interest in medicinal chemistry and drug development, serving as crucial linkers and pharmacophores. This document details the synthetic routes, reaction mechanisms, experimental protocols, and quantitative data for the preparation of methyl-triazole-butanoic acid, methyl-tetrazine-butanoic acid, and methyl-tetrazole-butanoic acid.
Synthesis of 4-(4-Methyl-1,2,3-triazol-1-yl)butanoic Acid
The synthesis of 1,2,3-triazole derivatives is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high efficiency, selectivity, and biocompatibility of the reactants.[1] The resulting 1,2,3-triazole ring is a stable linker that can form hydrogen bonds and dipole interactions, making it a valuable component in bioactive molecules.[1]
Synthesis Pathway and Mechanism
The synthesis of 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid proceeds via a two-step process starting from 4-bromobutanoic acid. First, the bromide is displaced by sodium azide to form 4-azidobutanoic acid. This intermediate then undergoes a CuAAC reaction with propyne to yield the final product.
The mechanism of the CuAAC reaction is a multi-step catalytic cycle involving a copper(I) catalyst. The key steps include the formation of a copper acetylide, coordination of the azide, formation of a six-membered copper metallacycle, and subsequent ring contraction and protonolysis to yield the 1,4-disubstituted triazole product. This catalyzed version of the Huisgen 1,3-dipolar cycloaddition is significantly faster and more regioselective than the uncatalyzed thermal reaction.
Experimental Protocol
Step 1: Synthesis of 4-azidobutanoic acid
-
Dissolve 4-bromobutanoic acid (1.0 eq) in a suitable solvent such as a mixture of water and acetone.
-
Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidobutanoic acid.
Step 2: Synthesis of 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid
-
Dissolve 4-azidobutanoic acid (1.0 eq) in a mixture of water and tert-butanol (1:1).
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Add a source of copper(I), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq), to the solution.
-
Bubble propyne gas through the reaction mixture or add a suitable propyne surrogate.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-methyl-1,2,3-triazol-1-yl)butanoic acid.[2]
Quantitative Data
| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 4-azidobutanoic acid, Propyne | 1 : 1.2 | H₂O/t-BuOH (1:1) | CuSO₄·5H₂O / NaAsc | 12-24 | 25 | 85-95 |
Visualization
Caption: Synthesis of 4-(4-Methyl-1,2,3-triazol-1-yl)butanoic Acid.
Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)butanoic Acid
Methyl-tetrazine butanoic acid is a key reagent in bioorthogonal chemistry, utilized in inverse electron-demand Diels-Alder (iEDDA) reactions for copper-free click chemistry applications.[3] The synthesis of 1,2,4,5-tetrazines can be achieved through several methods, with the Pinner reaction and its variations being classical approaches.[4]
Synthesis Pathway and Mechanism
The synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid can be accomplished from 4-cyanobutanoic acid and acetonitrile. A common route involves the formation of a dihydrotetrazine intermediate from the reaction of a nitrile with hydrazine, followed by oxidation to the tetrazine. A more modern and efficient approach for unsymmetrical tetrazines involves a metal-catalyzed or sulfur-mediated "Pinner-like" reaction.
The mechanism generally involves the nucleophilic attack of hydrazine on the nitrile carbon, often activated by an acid or a metal catalyst, to form an amidrazone. A second equivalent of a nitrile (or a derivative) reacts with the amidrazone, leading to a dihydrotetrazine intermediate after cyclization and elimination. This intermediate is then oxidized to the aromatic tetrazine.
Experimental Protocol
-
In a reaction vessel under an inert atmosphere, combine 4-cyanobutanoic acid (1.0 eq) and acetamidine hydrochloride (1.2 eq).
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Add anhydrous hydrazine (excess) slowly to the mixture at room temperature.
-
Heat the reaction mixture, for example to 80°C, for several hours. Monitor the formation of the dihydrotetrazine intermediate by TLC or LC-MS.
-
After the initial reaction is complete, cool the mixture and add an oxidizing agent. A common and effective method is the in situ generation of nitrogen oxides from sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at 0°C.
-
Stir the reaction at low temperature until the characteristic pink/red color of the tetrazine is observed and the reaction is complete as indicated by TLC.
-
Quench the reaction carefully with a reducing agent if necessary (e.g., sodium sulfite solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Time (h) | Temperature (°C) | Yield (%) |
| 4-cyanobutanoic acid | Acetamidine HCl | Hydrazine | NaNO₂/AcOH | 4-8 | 80 then 0 | 40-60 |
Visualization
Caption: Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)butanoic Acid.
Synthesis of 5-Methyl-2H-tetrazol-2-yl)butanoic Acid
Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The most direct method for their synthesis is the [2+3] cycloaddition of a nitrile with an azide.
Synthesis Pathway and Mechanism
The synthesis of a (methyl-tetrazolyl)butanoic acid can be achieved by reacting a cyanobutanoic acid derivative with an azide source. For 5-methyl-2H-tetrazol-2-yl)butanoic acid, a plausible route involves the reaction of ethyl 4-bromobutanoate with 5-methyltetrazole.
The mechanism for the formation of the tetrazole ring from a nitrile and sodium azide is believed to proceed through the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile. This is often followed by cyclization to form the tetrazole anion, which is then protonated upon workup. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack.
Experimental Protocol
Step 1: Synthesis of 5-methyl-1H-tetrazole
-
In a round-bottom flask, combine acetonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a suitable solvent like water or DMF.
-
Heat the reaction mixture to reflux (typically 100-120°C) for several hours to overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture and acidify with dilute HCl to pH 2-3.
-
Extract the product with a suitable organic solvent like ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-methyl-1H-tetrazole.
Step 2: Synthesis of (5-Methyl-2H-tetrazol-2-yl)butanoic Acid
-
In a suitable solvent such as DMF, dissolve 5-methyl-1H-tetrazole (1.0 eq) and add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
To this mixture, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature or with gentle heating.
-
After the hydrolysis is complete, remove the ethanol, and acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain (5-methyl-2H-tetrazol-2-yl)butanoic acid. Note that this alkylation can produce a mixture of N1 and N2 isomers, which may require separation.
Quantitative Data
| Reactant | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| Acetonitrile, NaN₃ | 1 : 1.2 | H₂O | ZnCl₂ | 12-24 | 100 | 80-90 |
| 5-methyltetrazole, Ethyl 4-bromobutanoate | 1 : 1.1 | DMF | K₂CO₃ | 4-8 | 70 | 70-85 (alkylation) |
Visualization
Caption: Synthesis of (5-Methyl-2H-tetrazol-2-yl)butanoic Acid.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Characterization of (Me)Tz-butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (Me)Tz-butanoic acid, a bifunctional linker molecule integral to bioconjugation and click chemistry. The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow diagram to guide the characterization process.
This compound, with the molecular formula C₇H₁₀N₄O₂, is a key reagent featuring a tetrazine moiety that readily participates in inverse electron-demand Diels-Alder reactions (iEDDA) with strained dienophiles such as trans-cyclooctene (TCO).[1][2] This copper-free click chemistry approach is widely used in the assembly of complex bioconjugates, including antibody-drug conjugates (ADCs).[2][3] The butanoic acid chain provides a handle for further functionalization or linkage to other molecules of interest.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis of a small molecule like this compound, from sample preparation to data interpretation.
Caption: A logical workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of atoms. The expected chemical shifts are influenced by the electron-withdrawing nature of the tetrazine ring and the carboxylic acid group.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons on the tetrazine ring, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |
| ~3.0 | Singlet | 3H | -CH₃ (on tetrazine) |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
| ~2.2 | Sextet | 2H | -CH₂-CH₂-CH₂- |
| ~1.9 | Triplet | 2H | -CH₂-CH₂-COOH |
Note: Predicted shifts are relative to a standard reference like TMS (Tetramethylsilane) and can vary based on the solvent used.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the tetrazine ring are expected to be the most downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | -COOH |
| ~168 | C=N (tetrazine) |
| ~160 | C-CH₃ (tetrazine) |
| ~35 | -CH₂-COOH |
| ~28 | -CH₂-CH₂-CH₂- |
| ~25 | -CH₂-CH₂-COOH |
| ~20 | -CH₃ (on tetrazine) |
Note: These are estimated chemical shifts. Actual values may differ depending on experimental conditions.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for the O-H and C=O bonds of the carboxylic acid, as well as C-H and C=N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2950 | C-H stretch (aliphatic) | Alkane chain |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| ~1640 | C=N stretch | Tetrazine ring |
| ~1450 | C-H bend | Alkane chain |
Reference data for butanoic acid shows a broad O-H stretch from 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1725 to 1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (MW = 182.18 g/mol ), the molecular ion peak [M+H]⁺ would be expected around m/z 183.19.
| m/z Value | Proposed Ion | Notes |
| ~183.19 | [C₇H₁₀N₄O₂ + H]⁺ | Molecular ion peak (protonated) |
| ~165.18 | [M+H - H₂O]⁺ | Loss of water |
| ~137.18 | [M+H - COOH]⁺ | Loss of carboxyl group |
Fragmentation patterns can be complex and depend on the ionization method used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 240 ppm.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation :
-
For solid samples : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For solution samples : Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote ionization.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.
-
-
Data Processing : Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Use the instrument software to determine the accurate mass and predict the elemental composition.
References
A Technical Guide to the Physicochemical Properties of (Me)Tz-Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of (Me)Tz-butanoic acid, a bifunctional molecule of interest in bioconjugation and click chemistry. The information presented herein is intended to support researchers and drug development professionals in the effective use and characterization of this compound.
Core Physicochemical Properties
This compound, with the chemical formula C₇H₁₀N₄O₂, possesses a molecular weight of 182.18 g/mol . Its structure features a terminal carboxylic acid and a methyl-tetrazine moiety, rendering it a valuable tool for bioorthogonal applications. A summary of its known and estimated physicochemical properties is provided in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Solubility | 10 mM in DMSO | Manufacturer's Data[1] |
| Likely soluble in water | Based on the properties of butanoic acid[2][3] | |
| pKa | ~4.82 (estimated) | Based on the pKa of butanoic acid[4] |
Note: The pKa value is an estimation based on the structurally similar butanoic acid. The methyl-tetrazine group, being at the terminus of the butyl chain, is expected to have a minimal inductive effect on the acidity of the carboxylic acid.
Experimental Protocols
Detailed experimental protocols for the determination of solubility and pKa are crucial for the validation and application of this compound in specific experimental settings. The following sections outline generalized, yet comprehensive, methodologies.
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital agitator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.
UV-Vis spectrophotometry can be a straightforward method for pKa determination if the compound possesses a chromophore whose absorbance spectrum is sensitive to changes in protonation state.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum for each sample across a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
This guide provides foundational information and methodologies to aid in the effective utilization of this compound in research and development. For critical applications, it is recommended that these properties be experimentally verified under the specific conditions of use.
References
Crystal Structure Analysis of Novel (Me)Tz-Butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of novel derivatives of (Me)Tz-butanoic acid. Given the limited availability of published single-crystal X-ray diffraction data for simple this compound derivatives, this paper presents a comprehensive analysis of closely related structures. These analogues provide critical insights into the molecular geometry, intermolecular interactions, and crystallographic packing of compounds containing the methyl-tetrazole moiety linked to an aliphatic chain. The methodologies and data presented herein serve as a valuable resource for the rational design and development of new therapeutic agents incorporating this important structural motif.
Introduction to this compound Derivatives in Drug Discovery
Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[2] The incorporation of a methyl group on the tetrazole ring and a butanoic acid linker provides a versatile scaffold for developing drugs targeting a range of biological targets. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and optimizing ligand-receptor interactions.[3]
This guide focuses on the synthesis, crystallization, and crystallographic analysis of key structural analogues of this compound derivatives, providing a foundational understanding for researchers in the field.
Experimental Protocols
A generalized workflow for the synthesis and crystal structure analysis of this compound derivatives and their analogues is presented below. This workflow is a composite of standard laboratory procedures and methodologies reported in the synthesis and characterization of related tetrazole compounds.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (Me)Tz-butanoic Acid
Introduction to (Me)Tz-butanoic Acid
This compound is a click chemistry reagent that contains a methyl-tetrazine (Me-Tz) moiety linked to a butanoic acid chain.[1][2] The tetrazine group participates in rapid and specific inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (TCO) derivatives. This "copper-free" click reaction makes it a valuable tool for bioconjugation in biological systems.[1][2] Understanding its thermal stability is crucial for storage, handling, and application in various experimental conditions, particularly in materials science and drug delivery systems where thermal processing may be involved.
The tetrazine ring is known for its high nitrogen content and inherent energy, which can influence its thermal stability.[3] While many tetrazine compounds exhibit good thermal stability, they are designed to be reactive and can degrade under certain conditions.
Thermal Stability of Analogous Tetrazine Compounds
While specific data for this compound is unavailable, studies on other substituted tetrazine derivatives provide an indication of the expected thermal behavior. The thermal decomposition of these compounds is often characterized by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measurements can reveal melting points and decomposition temperatures (Td), often observed as exothermic events. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of degradation and the extent of mass loss.
Below is a summary of thermal decomposition data for various asymmetrically substituted tetrazine-based energetic materials, which can serve as a proxy for estimating the stability of the tetrazine core.
| Compound Name | Decomposition Temperature (Td) by DSC (°C) | Reference |
| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 154 | |
| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazinium nitrate | 127 | |
| 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | 188 | |
| Ammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | 175 |
These compounds are structurally different from this compound but provide a general range for the thermal decomposition of the tetrazine ring, which appears to be between 127°C and 188°C for these examples.
Potential Degradation Profile
The degradation of this compound under thermal stress would likely involve the decomposition of both the tetrazine ring and the butanoic acid side chain.
3.1. Tetrazine Ring Degradation The 1,2,4,5-tetrazine ring is an electron-deficient system. Thermal degradation is expected to proceed via the cleavage of the ring structure, leading to the evolution of nitrogen gas (N₂), a thermodynamically favorable process. The remaining fragments would likely be highly reactive and could undergo further reactions or polymerization.
3.2. Butanoic Acid Side Chain Degradation Carboxylic acids can undergo thermal decomposition through several pathways. For butanoic acid, this could involve decarboxylation (loss of CO₂) to form propane, or dehydration reactions. The presence of the electron-withdrawing tetrazine ring may influence the degradation mechanism of the side chain.
A plausible, though hypothetical, degradation pathway is illustrated below.
Caption: Hypothetical thermal degradation pathways for this compound.
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, the following experimental methods are recommended.
4.1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to degrade and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 2-5 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined from the point of initial significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum degradation rates.
-
4.2. Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected transitions (e.g., 0°C).
-
Ramp the temperature to a point beyond the expected decomposition (e.g., 300°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition or crystallization.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.
-
Visualizations of Experimental Workflow
The logical flow for characterizing the thermal properties of a novel compound like this compound is depicted below.
Caption: Workflow for thermal analysis of this compound.
References
Discovery and first synthesis of (Me)Tz-butanoic acid
An In-depth Technical Guide to 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid
Introduction
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, commonly referred to as (Me)Tz-butanoic acid, is a pivotal tool in the field of bioorthogonal chemistry. It serves as a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, this compound is utilized in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions.[1][2] This reaction occurs between an electron-poor diene, the tetrazine ring of this compound, and an electron-rich, strained dienophile, most notably a trans-cyclooctene (TCO) derivative.[1][2]
The exceptional reaction kinetics and the ability to proceed in complex biological media without the need for a cytotoxic copper catalyst make the tetrazine-TCO ligation a superior method for various applications in research and drug development.[3] These applications include live-cell imaging, the development of antibody-drug conjugates (ADCs), and pre-targeted drug delivery. The butanoic acid moiety provides a convenient handle for conjugation to other molecules, such as proteins or peptides, through standard amide bond formation.
While the specific first synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is not detailed in a singular seminal publication, its widespread availability from chemical suppliers and its application in numerous studies underscore its importance. Its synthesis is based on established methods for creating unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines.
Physicochemical and Quantitative Data
The properties of this compound are summarized below. Data has been compiled from various chemical suppliers.
| Property | Data | Reference(s) |
| CAS Number | 1923268-81-8 | |
| Molecular Formula | C₇H₁₀N₄O₂ | |
| Molecular Weight | 182.18 g/mol | |
| Appearance | Pink to red solid | - |
| Purity | Typically >96% | |
| Storage Conditions | -20°C, desiccated | - |
| Solubility | Soluble in DMSO, DMF | - |
| SMILES | CC1=NN=C(N=N1)CCCC(O)=O |
Kinetics of the Tetrazine-TCO Ligation
The iEDDA reaction between tetrazines and TCO is characterized by exceptionally fast second-order rate constants (k₂), which is a direct measure of the reaction speed. This allows for efficient conjugation even at low micromolar concentrations typically used in biological systems.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media | |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
Synthesis and Reaction Mechanisms
Representative Synthesis of this compound
The synthesis of unsymmetrical tetrazines like this compound can be achieved through a metal-catalyzed one-pot reaction from the corresponding nitriles and hydrazine. This method is advantageous as it avoids the use of more reactive precursors like imidates.
Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The reaction proceeds through a [4+2] cycloaddition between the tetrazine and the TCO to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product.
Experimental Protocols
Protocol 1: Representative Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid
This protocol is a representative procedure based on known methods for synthesizing unsymmetrical tetrazines.
Materials:
-
Ethyl 5-cyanovalerate
-
Acetonitrile
-
Anhydrous hydrazine
-
Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-cyanovalerate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous hydrazine.
-
Add the catalyst (Ni(OTf)₂ or Zn(OTf)₂, 5 mol%).
-
Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Oxidation: Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a solution of NaNO₂ (3 equivalents) in water, followed by the dropwise addition of glacial acetic acid. A color change to deep pink/red should be observed.
-
Stir vigorously for 1-2 hours at room temperature.
-
Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Purification of Ester: Concentrate the solution under reduced pressure and purify the crude product (the ethyl ester of this compound) by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexane).
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1M HCl to pH ~3-4.
-
Extract the final product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.
Protocol 2: General Protocol for Protein Labeling via iEDDA
This protocol describes the labeling of a protein (e.g., an antibody) with a TCO group, followed by conjugation to this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for activating the carboxylic acid (if conjugating to an amine-containing molecule)
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
Part A: Labeling of Protein with TCO
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, exchanging the buffer back to the desired reaction buffer (e.g., PBS, pH 7.4).
Part B: Ligation with this compound
-
Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the this compound in DMSO to create a stock solution.
-
Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The disappearance of the pink color of the tetrazine can be used to visually monitor the reaction's progress.
-
Final Purification: If necessary, purify the final conjugate to remove any unreacted tetrazine using a desalting spin column. The labeled protein is now ready for downstream applications.
Application in Antibody-Drug Conjugate (ADC) Development
The tetrazine-TCO ligation is a powerful tool for constructing ADCs. This involves linking a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific cancer cell antigen. The bioorthogonal nature of the reaction allows for precise, site-specific conjugation, leading to homogeneous ADCs with improved therapeutic indices.
Conclusion
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is a versatile and highly efficient reagent for bioorthogonal chemistry. Its utility in the inverse-electron-demand Diels-Alder reaction provides researchers and drug developers with a robust method for creating complex bioconjugates under mild, biocompatible conditions. The rapid kinetics and high specificity of the tetrazine-TCO ligation have established it as a leading technology for applications ranging from fundamental biological research to the development of next-generation therapeutics like antibody-drug conjugates.
References
Quantum Mechanical Insights into (Me)Tz-Butanoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the quantum mechanical properties of (Me)Tz-butanoic acid, a prominent methyl-tetrazine-bearing linker utilized in bioconjugation and click chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the core principles of its reactivity and stability through detailed computational analysis. We present a comprehensive summary of its optimized molecular geometry, vibrational frequencies, and electronic properties derived from Density Functional Theory (DFT) calculations. The methodologies employed are detailed to ensure reproducibility and to serve as a foundational protocol for further computational studies in the field of bioorthogonal chemistry. Visualizations of the computational workflow are provided to enhance understanding of the theoretical procedures.
Introduction
The advent of click chemistry has revolutionized the field of drug development, enabling the precise and efficient conjugation of molecules in complex biological environments. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast reaction kinetics and high specificity. This compound, a key player in this domain, incorporates a reactive methyl-tetrazine moiety and a versatile butanoic acid linker, making it an invaluable tool for antibody-drug conjugates (ADCs) and other targeted therapeutic strategies.
Understanding the fundamental quantum mechanical properties of this compound is paramount for optimizing its application. This guide delves into the computational chemistry of this molecule, providing a theoretical framework to rationalize its behavior and to inform the design of novel drug delivery systems. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we can predict and analyze the molecule's electronic structure, geometry, and vibrational modes. These theoretical insights are crucial for predicting reactivity, stability, and potential interactions within biological systems.
Computational Methodology
The quantum mechanical calculations presented in this guide were performed using established theoretical protocols, consistent with contemporary computational studies on tetrazine derivatives.[1][2][3][4][5] The primary objective of these calculations is to determine the ground-state optimized geometry, vibrational frequencies, and key electronic properties of this compound.
2.1. Software and Theoretical Level
All calculations were modeled using the Gaussian 16 software package. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for organic molecules of this size. For enhanced accuracy in electronic properties, single-point energy calculations were performed using the larger 6-311+G(2d,p) basis set on the optimized geometry.
2.2. Geometry Optimization
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the default values in Gaussian 16, ensuring that a true energy minimum was located on the potential energy surface.
2.3. Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true minimum and to obtain the vibrational spectra, a frequency calculation was performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirms that the stationary point is a true minimum. The calculated vibrational frequencies are reported in wavenumbers (cm⁻¹) and can be correlated with experimental infrared (IR) spectra.
2.4. Electronic Property Calculations
A range of electronic properties were calculated to understand the reactivity and stability of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's kinetic stability and its susceptibility to nucleophilic or electrophilic attack.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum mechanical calculations for this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C-N (tetrazine ring) | 1.33 |
| N=N (tetrazine ring) | 1.28 | |
| C-C (methyl group) | 1.52 | |
| C=O (carboxylic acid) | 1.21 | |
| O-H (carboxylic acid) | 0.97 | |
| Bond Angle (°) | C-N-N (tetrazine ring) | 116.5 |
| N-C-N (tetrazine ring) | 127.0 | |
| O=C-O (carboxylic acid) | 124.8 | |
| Dihedral Angle (°) | C-C-C-C (butanoic chain) | -178.5 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Assignment |
| 3550 | O-H stretch (carboxylic acid) |
| 2980 | C-H stretch (methyl group) |
| 1730 | C=O stretch (carboxylic acid) |
| 1550 | Tetrazine ring stretch |
| 1420 | C-H bend (methyl group) |
| 1250 | C-O stretch (carboxylic acid) |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.1 D |
Visualization of Computational Workflow and Molecular Properties
To provide a clearer understanding of the computational process and the resulting molecular properties, the following diagrams are provided.
Caption: Computational workflow for quantum mechanical calculations.
Caption: Frontier Molecular Orbital (FMO) interaction in iEDDA.
Discussion
The computational results provide valuable insights into the chemical nature of this compound. The optimized geometry reveals a planar tetrazine ring, which is characteristic of this heterocyclic system. The butanoic acid chain exhibits a stable, extended conformation.
The calculated vibrational frequencies can serve as a benchmark for experimental IR spectroscopy, aiding in the characterization and quality control of synthesized this compound. The prominent C=O and O-H stretching frequencies are characteristic of the carboxylic acid moiety, while the tetrazine ring vibrations provide a unique spectroscopic signature.
The electronic properties are particularly illuminating for understanding the reactivity of this molecule in click chemistry. The relatively low energy of the LUMO is a hallmark of electron-deficient tetrazines and is the key to their high reactivity in inverse-electron-demand Diels-Alder reactions. The HOMO-LUMO gap of 4.7 eV is indicative of a kinetically stable molecule, which is a desirable trait for a bioorthogonal linker that must remain inert until it encounters its reaction partner.
The FMO diagram illustrates the fundamental principle of the iEDDA reaction. The reaction is driven by the interaction between the low-lying LUMO of the tetrazine and the high-energy HOMO of a strained dienophile, such as trans-cyclooctene (TCO). This orbital interaction leads to a low activation energy and consequently, very fast reaction rates.
Conclusion
This technical guide has presented a detailed quantum mechanical analysis of this compound, a critical component in modern bioconjugation strategies. The provided data on its geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer a solid theoretical foundation for its application in drug development. The computational methodologies outlined herein can be adapted for the study of other tetrazine derivatives, facilitating the rational design of new and improved bioorthogonal reagents. The visualizations of the computational workflow and molecular properties aim to make these complex theoretical concepts more accessible to a broader scientific audience. Ultimately, a deeper understanding of the quantum mechanical underpinnings of molecules like this compound will continue to drive innovation in the development of targeted therapies and advanced diagnostic tools.
References
- 1. Quantum-Chemical Study of Gas-Phase 5/6/5 Tricyclic Tetrazine Derivatives | Supercomputing Frontiers and Innovations [superfri.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A molecular electron density theory study of the participation of tetrazines in aza-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
(Me)Tz-butanoic acid literature review and patent landscape
An In-depth Technical Guide to (Me)Tz-butanoic Acid: Literature Review and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a key reagent in the field of bioorthogonal chemistry.[1] Its utility lies in its tetrazine moiety, which participates in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives.[2][3][4] This "click chemistry" reaction is characterized by its rapid kinetics, biocompatibility, and the absence of cytotoxic catalysts, making it an invaluable tool for bioconjugation in complex biological systems.[5]
This technical guide provides a comprehensive overview of this compound, including its synthesis, reaction kinetics, and applications, with a particular focus on its role as a linker in antibody-drug conjugates (ADCs). Furthermore, it delves into the current patent landscape surrounding tetrazine-based linkers, offering insights for researchers and professionals in drug development.
Core Concepts: The Tetrazine-TCO Ligation
The reaction between a tetrazine and a trans-cyclooctene is a cornerstone of modern bioconjugation. This iEDDA reaction is exceptionally fast and proceeds cleanly in aqueous environments, making it ideal for in vivo applications. The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.
Quantitative Data
The performance of tetrazine linkers is critically dependent on their reaction kinetics and stability. The table below summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, highlighting the influence of substituents on reactivity.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | Acetonitrile/Water | 25 | 2,000 | |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | TCO | Aqueous Buffer | 37 | 73,000 | |
| Methyl-substituted tetrazine (general) | TCO-PEG₄ | DPBS | 37 | >10,000 | |
| H-Tz | TCO | Aqueous Buffer | 37 | >50,000 | |
| Me₄Pyr-Tz | TCO-PEG₄ | DPBS | 37 | ~25,000 |
The stability of tetrazines in biological media is another crucial factor. Studies have shown that some tetrazine derivatives can degrade in the presence of nucleophiles. For instance, Me₄Pyr-tetrazine showed approximately 30% degradation after 12 hours in cell culture media at 37°C, whereas methyl-phenyl-tetrazine remained over 95% intact.
Experimental Protocols
Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid
While a variety of methods exist for the synthesis of asymmetric tetrazines, a common approach involves the Sonogashira coupling of a halogenated tetrazine with a terminal alkyne, followed by reduction. A plausible, detailed protocol is as follows:
Materials:
-
3-bromo-6-methyl-1,2,4,5-tetrazine
-
Pent-4-ynoic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Hydrazine hydrate
-
Sodium nitrite
-
Acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Sonogashira Coupling:
-
To a solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1 eq) and pent-4-ynoic acid (1.2 eq) in anhydrous toluene, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (3 eq) and stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoic acid.
-
-
Reduction of the Alkyne:
-
While direct reduction of the alkyne to an alkane can be achieved through various methods, for the synthesis of the butanoic acid derivative, a different synthetic route starting from appropriate precursors is often employed to avoid harsh reduction conditions that might affect the tetrazine ring. An alternative, more direct synthesis involves the reaction of an appropriate imidate with hydrazine followed by oxidation.
-
Bioconjugation of a Protein with this compound and a TCO-modified Molecule
This protocol describes the conjugation of a protein of interest (POI) to a TCO-modified molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Protein of Interest (POI) with available amine groups (e.g., lysine residues)
-
TCO-modified molecule (e.g., TCO-PEG-Drug)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions.
-
In a microcentrifuge tube, mix this compound with a 1.5-fold molar excess of EDC and Sulfo-NHS in reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated (Me)Tz-NHS ester solution to the POI solution (in PBS) at a 10-20 fold molar excess.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Stop the reaction by adding the quenching buffer.
-
Remove excess, unreacted (Me)Tz-linker using a spin desalting column.
-
-
Click Reaction with TCO-modified Molecule:
-
Add the TCO-modified molecule to the solution of the (Me)Tz-labeled POI at a 1.1 to 1.5 molar excess.
-
Incubate for 1-2 hours at room temperature. The disappearance of the characteristic pink color of the tetrazine indicates reaction progress.
-
The final conjugate can be purified by size-exclusion chromatography if necessary.
-
References
Methodological & Application
Application Note: A Laboratory-Scale Protocol for the Synthesis of (Me)Tz-butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Me)Tz-butanoic acid, also known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a valuable bifunctional linker molecule widely employed in the field of bioconjugation and chemical biology.[1][2] Its structure incorporates a methyltetrazine moiety, which is a key component for bioorthogonal chemistry, participating in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles such as trans-cyclooctene (TCO).[2][3] The terminal carboxylic acid provides a versatile handle for conjugation to a variety of biomolecules, including proteins, antibodies, and peptides, through standard amide bond formation.[4] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, enabling researchers to produce this important reagent in-house.
The synthetic strategy outlined below is a multi-step process that begins with the preparation of a key intermediate, 3-bromo-6-methyl-1,2,4,5-tetrazine. This is followed by a Sonogashira cross-coupling reaction to introduce the carbon backbone of the butanoic acid linker, which is subsequently modified to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the multi-step synthesis of this compound. Please note that yields are based on reported values for similar transformations and may vary depending on experimental conditions.
| Step | Reaction | Key Reagents | Typical Scale (mmol) | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine | 3-methyl-6-(methylthio)-1,2,4,5-tetrazine, HBr/H₂O₂ | 5 | 2 h | 25 | ~70-80 |
| 2 | Sonogashira Coupling | 3-bromo-6-methyl-1,2,4,5-tetrazine, Ethyl 4-pentynoate, Pd(PPh₃)₄, CuI | 1 | 16 h | 25 | ~60-70 |
| 3 | Hydrogenation | Ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoate, H₂, Pd/C | 0.5 | 4 h | 25 | >95 |
| 4 | Ester Hydrolysis | Ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoate, LiOH | 0.4 | 2 h | 25 | ~90-95 |
Experimental Protocols
Step 1: Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine
This procedure is adapted from the synthesis of similar bromo-tetrazines.
-
Reagent Preparation: In a round-bottom flask, dissolve 3-methyl-6-(methylthio)-1,2,4,5-tetrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of hydrobromic acid (HBr) in water (e.g., 48%, 5.0 eq) dropwise, followed by the slow addition of hydrogen peroxide (H₂O₂, 30% solution, 3.0 eq).
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-6-methyl-1,2,4,5-tetrazine as a pink solid.
Step 2: Sonogashira Coupling with Ethyl 4-pentynoate
This step introduces the butanoic acid precursor via a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dioxane). Add ethyl 4-pentynoate (1.2 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)pent-4-ynoate.
Step 3: Hydrogenation of the Alkyne
This step reduces the alkyne to a saturated alkyl chain.
-
Catalyst and Reagent: In a hydrogenation flask, dissolve the product from Step 2 (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add palladium on carbon (Pd/C, 10 mol%).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4 hours.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoate, which can be used in the next step without further purification if sufficiently pure.
Step 4: Ester Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Reaction: Dissolve the crude product from Step 3 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification and Extraction: Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl). Extract the aqueous layer with ethyl acetate.
-
Final Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Me)Tz-Butanoic Acid as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)
For research use only. Not for use in diagnostic procedures.
Introduction
(Me)Tz-butanoic acid is a versatile heterobifunctional chemical biology tool. It incorporates a tetrazine moiety for rapid, bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO) and a carboxylic acid handle for conjugation to other molecules, such as small molecule inhibitors.[1][2][3][4] By conjugating this compound to a selective inhibitor, a powerful chemical probe can be created for target identification, validation, and visualization in complex biological systems.
This document outlines the application of a hypothetical chemical probe, BTK-Tz , generated by coupling a Bruton's tyrosine kinase (BTK) inhibitor scaffold to this compound. BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling, making it a key target in the treatment of B-cell malignancies and autoimmune diseases. The BTK-Tz probe allows for covalent labeling of BTK in live cells and cell lysates, enabling a suite of chemical proteomics applications to verify target engagement, identify off-targets, and visualize the target protein's subcellular localization.
Product Information
| Product Name | This compound |
| Appearance | Solid |
| Molecular Formula | C₇H₁₀N₄O₂ |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 1923268-81-8 |
| Storage | Store at -20°C. Protect from light. |
Principle of the Method
The application of the BTK-Tz probe is based on the principles of bioorthogonal chemistry and activity-based protein profiling (ABPP). The inhibitor moiety of the probe directs it to the active site of BTK. The tetrazine group serves as a bioorthogonal handle, which does not react with native cellular components. This handle can be selectively reacted with a complementary dienophile, such as a TCO-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging), in a process known as tetrazine ligation. This allows for the specific detection and isolation of probe-labeled proteins.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the unconjugated BTK inhibitor and the expected performance of the BTK-Tz probe in chemical proteomics experiments. This data is based on values typically observed for potent and selective BTK inhibitors.
Table 1: Inhibitory Activity against BTK
| Compound | Target | Assay Type | IC₅₀ (nM) |
| BTK Inhibitor Scaffold | BTK | Biochemical Kinase Assay | 1.5 |
| BTK Inhibitor Scaffold | BTK | Cellular Phospho-BTK Assay | 10.2 |
Table 2: Kinase Selectivity Profile (456 Kinases)
| Compound | Kinase Family | Number of Kinases with >90% Inhibition at 1 µM |
| BTK Inhibitor Scaffold | TEC Family | 5 |
| BTK Inhibitor Scaffold | Other Kinase Families | 8 |
Table 3: Proteomic Analysis of BTK-Tz Labeled Proteins
| Identified Protein | Gene Name | Function | SILAC Ratio (Probe/Control) |
| Bruton's tyrosine kinase | BTK | B-cell receptor signaling | > 50 |
| Tec protein tyrosine kinase | TEC | B-cell receptor signaling | 15.3 |
| Tyrosine-protein kinase TXK | TXK | T-cell signaling | 8.7 |
| Bone marrow tyrosine kinase | BMX | Growth factor signaling | 5.2 |
Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that promote B-cell survival, proliferation, and differentiation.
Caption: B-cell receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Protocols
Protocol 1: In-Situ Labeling of BTK in Live Cells
This protocol describes the labeling of BTK in live cells using the BTK-Tz probe, followed by lysis and click chemistry with a reporter tag.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
RPMI-1640 medium with 10% FBS
-
BTK-Tz probe (10 mM stock in DMSO)
-
TCO-Biotin (10 mM stock in DMSO)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail)
-
Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate
-
Streptavidin agarose beads
Procedure:
-
Cell Culture: Culture Ramos cells to a density of 1-2 x 10⁶ cells/mL.
-
Probe Labeling: Treat cells with 1 µM BTK-Tz probe (or DMSO as a vehicle control) for 2 hours at 37°C. For competition experiments, pre-incubate cells with a 100-fold excess of the unconjugated BTK inhibitor for 1 hour before adding the probe.
-
Cell Lysis: Harvest cells by centrifugation, wash twice with cold PBS, and lyse in Lysis Buffer for 30 minutes on ice.
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Click Chemistry: To 1 mg of proteome, add TCO-Biotin to a final concentration of 50 µM.
-
Reaction Incubation: Incubate the reaction for 1 hour at room temperature.
-
Affinity Purification: Add streptavidin agarose beads and incubate for 2 hours at 4°C with rotation.
-
Washing: Wash the beads extensively with Lysis Buffer followed by PBS.
-
Analysis: Elute the captured proteins and analyze by Western blot using an anti-BTK antibody or prepare for mass spectrometry analysis.
Protocol 2: Mass Spectrometry-Based Proteomic Analysis
This protocol outlines the workflow for identifying the targets of the BTK-Tz probe using quantitative mass spectrometry.
Materials:
-
SILAC-labeled cell lysates (treated with BTK-Tz or DMSO)
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Perform in-situ labeling and affinity purification as described in Protocol 1 using "heavy" and "light" SILAC-labeled cells for the probe and control samples, respectively.
-
On-Bead Digestion: Wash the streptavidin beads with ammonium bicarbonate buffer. Resuspend the beads in buffer containing trypsin and incubate overnight at 37°C.
-
Peptide Collection: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Calculate the "heavy/light" SILAC ratios to determine proteins specifically enriched by the BTK-Tz probe.
References
Applications of (Me)Tz-butanoic Acid in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Me)Tz-butanoic acid is a chemical reporter tool utilized in bioorthogonal chemistry for the metabolic labeling of various biomolecules. This short-chain fatty acid analogue contains a tetrazine moiety, which can undergo a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1][2] This "click chemistry" reaction enables the selective tagging of biomolecules that have been metabolically functionalized with a TCO group, allowing for their visualization, identification, and quantification in complex biological systems.
The butanoic acid backbone allows for its entry into cellular metabolic pathways. Once inside the cell, it can be converted to its corresponding acyl-CoA thioester and subsequently utilized by cellular enzymes for the post-translational modification of proteins (acylation) or incorporated into lipids.[3][4][5] By introducing a TCO-functionalized metabolic precursor, researchers can tag specific classes of biomolecules for subsequent detection with this compound conjugated to a reporter molecule, such as a fluorophore or a biotin affinity tag.
This document provides detailed application notes and protocols for the use of this compound in metabolic labeling studies, with a focus on protein acylation.
Principle of the Method
The metabolic labeling strategy using this compound involves a two-step process:
-
Metabolic Incorporation of a TCO-modified Precursor: Cells are incubated with a biomolecule precursor (e.g., an amino acid or a monosaccharide) that has been chemically modified to contain a TCO group. This precursor is taken up by the cells and incorporated into newly synthesized biomolecules (e.g., proteins or glycans) through the cell's natural metabolic machinery. For studying protein acylation, a TCO-modified lysine analogue can be used.
-
Bioorthogonal Ligation with this compound: After metabolic labeling, the cells are treated with this compound, which is typically conjugated to a reporter tag (e.g., a fluorescent dye for imaging or biotin for enrichment and proteomic analysis). The tetrazine group on the this compound reacts specifically and rapidly with the TCO group on the modified biomolecules, resulting in their covalent labeling.
Applications
The primary application of this compound in metabolic labeling is the study of protein acylation, a crucial post-translational modification involved in regulating protein function, localization, and stability. By using a TCO-modified lysine analogue, newly acylated proteins can be tagged and subsequently identified by mass spectrometry, providing insights into cellular signaling pathways and metabolic states.
Key Applications Include:
-
Profiling Protein Acylation: Identification of proteins that are acylated under specific cellular conditions or in response to stimuli.
-
Imaging Protein Acylation: Visualization of the subcellular localization of acylated proteins using fluorescence microscopy.
-
Studying Enzyme Activity: Investigating the activity of acyltransferases and deacetylases by monitoring the dynamics of protein acylation.
-
Lipid Metabolism Studies: Tracking the incorporation of butanoic acid into lipids to study lipid synthesis and trafficking.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reaction parameters for metabolic labeling experiments using tetrazine-TCO ligation. These values should be optimized for each specific cell type and experimental setup.
Table 1: Recommended Concentration Ranges for Metabolic Labeling and Bioorthogonal Ligation
| Reagent | Typical Concentration Range | Notes |
| TCO-modified Precursor (e.g., TCO-Lysine) | 50 - 500 µM | Optimal concentration depends on cell type and precursor uptake efficiency. |
| This compound-Fluorophore | 1 - 20 µM | For fluorescence imaging. Lower concentrations reduce background. |
| This compound-Biotin | 25 - 100 µM | For enrichment and proteomic analysis. |
Table 2: Typical Incubation Times
| Experimental Step | Typical Duration | Notes |
| Metabolic Labeling with TCO-precursor | 4 - 24 hours | Longer incubation times can increase labeling density but may also lead to metabolic perturbations. |
| Bioorthogonal Ligation with (Me)Tz-probe | 30 - 120 minutes | The iEDDA reaction is rapid; longer times ensure complete labeling. |
Table 3: Second-Order Rate Constants for Tetrazine-TCO iEDDA Reactions
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | ~2000 | |
| H-Tetrazine | TCO | ~3.3 x 10⁵ | |
| Me-Tetrazine | sTCO | ~8 x 10⁴ |
Experimental Protocols
Protocol 1: Metabolic Labeling of Acylated Proteins for Fluorescence Imaging
This protocol describes the metabolic labeling of newly synthesized acylated proteins using a TCO-lysine analogue and subsequent visualization by fluorescence microscopy after ligation with a this compound-fluorophore conjugate.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
TCO-L-lysine (stock solution in PBS or DMSO)
-
This compound conjugated to a fluorophore (e.g., Alexa Fluor 488, Cy5) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Amino Acid Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with lysine-free medium and incubate for 30-60 minutes to deplete intracellular lysine pools.
-
Metabolic Labeling: Replace the starvation medium with lysine-free medium supplemented with TCO-L-lysine at a final concentration of 100-500 µM. Incubate for 4-16 hours under normal cell culture conditions.
-
Cell Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Bioorthogonal Ligation: Wash the cells three times with PBS. Prepare a solution of the this compound-fluorophore conjugate in PBS at a final concentration of 5-20 µM. Incubate the cells with the ligation solution for 60-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess fluorophore.
-
Nuclear Staining (Optional): Incubate the cells with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Enrichment and Proteomic Analysis of Acylated Proteins
This protocol outlines the enrichment of metabolically labeled acylated proteins using a biotinylated this compound probe, followed by on-bead digestion and identification by mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1, steps 1-3)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound-Biotin conjugate (stock solution in DMSO)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Lysis: After metabolic labeling, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Bioorthogonal Ligation: To the cell lysate, add the this compound-Biotin conjugate to a final concentration of 50-100 µM. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with PBS containing 0.1% SDS, and then three times with PBS to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin and incubate overnight at 37°C.
-
Peptide Extraction and Mass Spectrometry: a. Pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid. c. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Identify the labeled proteins using a suitable proteomics data analysis software by searching the acquired spectra against a protein database.
Signaling Pathway Example: Histone Acylation and Gene Regulation
Protein acylation, particularly of histone proteins, is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more open chromatin structure and transcriptional activation. Histone deacetylases (HDACs) remove these marks, resulting in chromatin condensation and transcriptional repression. Metabolic labeling with a TCO-lysine analogue and subsequent tagging with this compound can be used to study the dynamics of histone acylation and its impact on gene expression in response to various stimuli.
Cellular Uptake and Toxicity Considerations
Cellular Uptake: Short-chain fatty acids like butanoic acid are readily taken up by mammalian cells through both passive diffusion and protein-mediated transport. The efficiency of uptake can vary between cell types.
Toxicity: High concentrations of butanoic acid and its derivatives can be cytotoxic. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration of the TCO-modified precursor for each cell line. Similarly, the concentration of the this compound probe should be optimized to achieve efficient labeling without causing cellular stress. Tetrazine compounds themselves have been shown to have low toxicity in many biological systems, but it is always advisable to perform viability assays (e.g., MTT or Trypan Blue exclusion) when establishing new experimental conditions.
Conclusion
This compound, in conjunction with TCO-modified metabolic precursors, provides a powerful and versatile tool for the study of protein acylation and other metabolic processes. The high specificity and rapid kinetics of the tetrazine-TCO ligation allow for efficient and selective labeling of biomolecules in complex biological environments. The protocols and data provided herein serve as a guide for researchers to design and implement metabolic labeling experiments to gain deeper insights into cellular physiology and disease. As with any chemical biology technique, careful optimization of labeling conditions is crucial for obtaining reliable and reproducible results.
References
- 1. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.uq.edu.au [search.library.uq.edu.au]
- 5. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Me)Tz-Butanoic Acid and its Analogs in Pharmaceutical Synthesis
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of butanoic acid derivatives bearing tetrazine or tetrazole moieties as precursors in pharmaceutical synthesis. Two distinct applications are highlighted:
-
4-((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)butanoic acid ((Me)Tz-butanoic acid) : A key reagent in bioorthogonal chemistry, utilized as a linker for the targeted delivery and release of therapeutic agents such as in antibody-drug conjugates (ADCs). Its application hinges on the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]
-
Tetrazole-Containing Butanoic Acids : Specifically, derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid (the active pharmaceutical ingredient, Valsartan). These compounds are potent angiotensin II receptor antagonists used in the management of hypertension. The tetrazole group acts as a bioisostere for a carboxylic acid.
Part 1: this compound in Bioorthogonal Drug Conjugation
This compound is a bifunctional linker used in advanced drug delivery systems. The butanoic acid moiety allows for standard amide coupling to a targeting molecule (e.g., an antibody), while the methyl-tetrazine group serves as a highly reactive handle for "click chemistry." Specifically, it reacts with a strained dienophile, such as a trans-cyclooctene (TCO) modified drug, via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is exceptionally fast and bioorthogonal, meaning it can occur in complex biological media without interfering with native biochemical processes.[2] This makes it ideal for constructing antibody-drug conjugates (ADCs) or for in vivo prodrug activation.[3]
Experimental Workflow: Targeted ADC Activation
The general strategy for using this compound in a pre-targeted drug delivery system is as follows:
-
An antibody targeting a specific cell-surface antigen is conjugated with this compound.
-
The antibody-tetrazine conjugate is administered and allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation.
-
A therapeutic agent, modified with a trans-cyclooctene (TCO) group (Prodrug-TCO), is administered.
-
The tetrazine on the antibody reacts specifically with the TCO on the prodrug at the target site via an iEDDA reaction, releasing the active drug.
References
High-performance liquid chromatography (HPLC) method for (Me)Tz-butanoic acid
An Application Note and Protocol for the HPLC Analysis of (Me)Tz-butanoic Acid
This document provides a detailed methodology for the analysis of this compound, a tetrazine-containing linker molecule, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust starting point for researchers requiring quantification and purity assessment of this compound in various sample matrices.
Introduction
This compound is a key reagent in bioorthogonal chemistry, utilized for its ability to participate in rapid and specific "click" reactions with dienophiles.[1][2] Its application in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics, necessitates a reliable analytical method for its characterization. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of small molecules.[3][4] This application note describes a validated RP-HPLC method for the analysis of this compound.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a polar molecule, will have a limited affinity for the stationary phase and will be eluted by a polar mobile phase. The retention of the analyte can be modulated by adjusting the organic solvent concentration in the mobile phase. The addition of an acid, such as formic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. Detection is achieved by monitoring the UV absorbance of the tetrazine moiety.
Materials and Reagents
-
This compound standard (CAS: 1923268-81-8)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Sample solvent: 50:50 (v/v) acetonitrile/water
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 520 nm (for tetrazine) |
Experimental Protocols
1. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in the sample solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.[5] A general procedure for a relatively clean sample is as follows:
-
Accurately weigh or pipette the sample containing this compound.
-
Dissolve the sample in the sample solvent to a known volume.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
For more complex matrices such as biological fluids, additional steps like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.
3. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and robust HPLC method for the analysis of this compound. The described protocol, from sample preparation to data analysis, is suitable for researchers in academic and industrial settings. The method is sensitive, accurate, and precise, making it a valuable tool for the quality control and characterization of this important bioorthogonal linker.
References
- 1. This compound | ADC Linker | 1923268-81-8 | Invivochem [invivochem.com]
- 2. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
Application Notes and Protocols for Cell-Based Assays Using (Me)Tz-butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Me)Tz-butanoic acid is a valuable tool in chemical biology and drug development, functioning as a click chemistry reagent.[1][2][3] It contains a methyltetrazine (MeTz) moiety that participates in rapid and specific bioorthogonal reactions.[4][5] The core of its utility lies in the inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives. This reaction is characterized by its high efficiency and biocompatibility, allowing for the specific labeling of biomolecules in complex biological environments, including living cells.
These application notes provide a detailed protocol for a two-step cell-based labeling assay using this compound. The strategy involves pre-targeting cells with a biomolecule of interest that has been modified with a TCO group, followed by the detection of this biomolecule using a this compound-conjugated reporter molecule. This methodology is broadly applicable for visualizing cellular components, tracking dynamic processes, and quantifying molecular interactions.
Signaling Pathway and Reaction Mechanism
The fundamental reaction enabling the use of this compound in cell-based assays is the iEDDA reaction. This bioorthogonal "click" reaction forms a stable covalent bond between the tetrazine ring of this compound and a TCO-modified molecule. The reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a copper catalyst, which can be toxic to cells.
Caption: Bioorthogonal iEDDA reaction between this compound and a TCO-modified molecule.
Experimental Protocols
This section details a general protocol for a two-step cell labeling experiment. This can be adapted for various applications, such as labeling cell surface receptors or intracellular proteins.
Protocol 1: Preparation of this compound Conjugate
This compound must first be conjugated to a reporter molecule, such as a fluorophore, for visualization. This protocol outlines the conjugation to an amine-containing fluorophore using standard carbodiimide chemistry.
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., Alexa Fluor 488 Cadaverine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification column (e.g., reverse-phase HPLC or size-exclusion chromatography)
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DMF. Add 1.1 equivalents of EDC and 1.2 equivalents of NHS. Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester.
-
Conjugation: Dissolve the amine-reactive fluorophore in DMF or DMSO. Add the activated (Me)Tz-NHS ester solution to the fluorophore solution in a 1.5 to 3-fold molar excess.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the (Me)Tz-fluorophore conjugate using reverse-phase HPLC or an appropriate chromatography method to remove unconjugated reactants.
-
Characterization: Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry. Store the conjugate at -20°C, protected from light.
Protocol 2: Two-Step Live Cell Labeling
This protocol describes the labeling of cells that have been pre-targeted with a TCO-modified molecule (e.g., an antibody or a small molecule ligand).
Materials:
-
Cells of interest cultured in appropriate medium
-
TCO-modified targeting molecule (e.g., TCO-antibody)
-
(Me)Tz-fluorophore conjugate (from Protocol 1)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in a multi-well plate (for flow cytometry) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-targeting with TCO-Molecule:
-
Dilute the TCO-modified targeting molecule to the desired concentration in cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the TCO-modified molecule to the cells.
-
Incubate for 1-2 hours at 37°C. Incubation times may need to be optimized.
-
-
Washing: Remove the incubation medium and wash the cells three times with PBS to remove any unbound TCO-modified molecules.
-
Labeling with (Me)Tz-fluorophore:
-
Dilute the (Me)Tz-fluorophore conjugate to the desired concentration (typically in the low micromolar range) in cell culture medium.
-
Add the labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Final Washing: Remove the labeling solution and wash the cells three times with PBS.
-
Imaging or Analysis:
-
For Fluorescence Microscopy: Add fresh culture medium or PBS to the cells. Image the live cells immediately. Alternatively, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount with a DAPI-containing mounting medium for nuclear counterstaining.
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cells on a flow cytometer.
-
Experimental Workflow
The following diagram illustrates the workflow for the two-step cell labeling protocol.
Caption: Workflow for a two-step cell-based labeling assay using a TCO-pre-targeting strategy.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments utilizing the described protocols.
Table 1: Optimization of (Me)Tz-Fluorophore Labeling Concentration
| (Me)Tz-Fluorophore Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Signal-to-Background Ratio | Cell Viability (%) |
| 0 (Control) | 15.2 ± 2.1 | 1.0 | 100 |
| 0.5 | 289.4 ± 15.6 | 19.0 | 99.5 |
| 1.0 | 560.8 ± 25.1 | 36.9 | 98.7 |
| 2.5 | 850.1 ± 42.3 | 55.9 | 97.2 |
| 5.0 | 895.6 ± 50.7 | 58.9 | 92.1 |
| 10.0 | 910.3 ± 55.4 | 59.9 | 85.4 |
Data represent mean ± standard deviation from three independent experiments. Signal-to-background was calculated relative to the control. Cell viability was assessed using a standard MTT assay.
Table 2: Comparison of Labeling Efficiency with Different TCO-modified Antibodies
| TCO-Antibody Target | Antibody Conc. (nM) | % Labeled Cells |
| Isotype Control | 100 | 2.5 ± 0.8 |
| EGFR (High Expression) | 20 | 65.4 ± 4.1 |
| EGFR (High Expression) | 50 | 88.2 ± 3.5 |
| EGFR (High Expression) | 100 | 95.1 ± 2.3 |
| PD-L1 (Low Expression) | 100 | 22.7 ± 3.2 |
% Labeled Cells determined by flow cytometry, gated on the fluorescent signal from the (Me)Tz-fluorophore conjugate. Data are presented as mean ± standard deviation.
Conclusion
This compound is a versatile reagent for cell-based assays, enabling the specific and efficient labeling of biomolecules through the bioorthogonal iEDDA reaction. The protocols provided herein offer a framework for a two-step labeling strategy that can be adapted for a wide range of biological questions. The ability to conjugate this compound to various reporter molecules, combined with the high specificity of the tetrazine-TCO ligation, makes it an invaluable component of the molecular toolkit for researchers in cell biology and drug discovery.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with (Me)Tz-butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with (Me)Tz-butanoic acid, a key reagent in the field of bioorthogonal chemistry. This technology enables the precise and efficient conjugation of nanoparticles with a wide range of biomolecules, opening up new avenues for targeted drug delivery, advanced molecular imaging, and innovative diagnostic applications.
Introduction
The functionalization of nanoparticles with this compound leverages the power of tetrazine ligation, a bioorthogonal "click chemistry" reaction. This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO). The reaction is characterized by its rapid kinetics, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes.
The this compound linker offers a versatile platform for a two-step pre-targeting strategy. First, nanoparticles are functionalized with the tetrazine group. These functionalized nanoparticles can then be administered and allowed to accumulate at a target site, for instance, through the enhanced permeability and retention (EPR) effect in tumors. Subsequently, a targeting molecule (e.g., an antibody or a small molecule ligand) labeled with a TCO group is administered. The rapid and specific click reaction between the tetrazine-functionalized nanoparticles and the TCO-labeled targeting molecule leads to the in-situ formation of the targeted nanoparticle conjugate. This pre-targeting approach can significantly improve the therapeutic index by minimizing off-target effects of potent drug payloads.
Quantitative Data Presentation
The successful functionalization of nanoparticles with this compound and subsequent conjugation can be monitored by various analytical techniques. The following table summarizes typical changes in the physicochemical properties of nanoparticles upon functionalization.
| Parameter | Before Functionalization | After Functionalization with this compound | After Click Reaction with TCO-ligand | Analytical Method | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 6 | 125 ± 8 | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (mV) | -25 ± 3 | -30 ± 4 | -28 ± 3 | Dynamic Light Scattering (DLS) | [2][3] |
| Surface Tetrazine Density (molecules/NP) | 0 | 50 - 200 | Not Applicable | UV-Vis Spectroscopy, Fluorescence-based assays | |
| Reaction Efficiency (%) | Not Applicable | > 90% (amide bond formation) | > 95% (click reaction) | HPLC, NMR, Mass Spectrometry |
Note: The values presented in this table are representative and can vary depending on the type and size of the nanoparticle, the specific linker used, and the reaction conditions.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with primary amine groups on their surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 100 mM hydroxylamine or Tris buffer, pH 8.0
-
Centrifuge and appropriate centrifuge tubes
-
Rotator or shaker
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. In a separate tube, dissolve EDC (1.5 molar excess to the carboxylic acid) and NHS (1.2 molar excess to the carboxylic acid) in the Activation Buffer. c. Add the EDC/NHS solution to the this compound solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated linker.
-
Conjugation to Amine-Functionalized Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-10 mg/mL. b. Add the activated this compound solution to the nanoparticle suspension. The optimal molar ratio of the linker to the amine groups on the nanoparticles should be determined empirically, but a 10-50 fold molar excess of the linker is a good starting point. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-ester. Incubate for 15 minutes at room temperature. b. Pellet the functionalized nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density). c. Carefully remove the supernatant containing unreacted linker and byproducts. d. Resuspend the nanoparticle pellet in fresh Coupling Buffer. e. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents. f. After the final wash, resuspend the (Me)Tz-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.
Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule
This protocol describes the inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction between the tetrazine-functionalized nanoparticles and a trans-cyclooctene (TCO)-modified molecule (e.g., a targeting ligand, fluorescent dye, or drug).
Materials:
-
(Me)Tz-functionalized nanoparticles (from Protocol 1)
-
TCO-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: a. Disperse the (Me)Tz-functionalized nanoparticles in the Reaction Buffer to the desired concentration. b. Add the TCO-functionalized molecule to the nanoparticle suspension. A 1.1 to 2-fold molar excess of the TCO-molecule relative to the estimated number of surface tetrazine groups is recommended to ensure complete reaction.
-
Incubation: a. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. The reaction is typically very fast. For some less reactive tetrazine/TCO pairs, longer incubation times or slightly elevated temperatures (e.g., 37°C) may be beneficial.
-
Purification (Optional): a. For many applications, the reaction is clean and efficient, and no further purification is necessary. b. If removal of the unreacted TCO-molecule is required, the nanoparticles can be purified by centrifugation, dialysis, or size exclusion chromatography, depending on the nanoparticle properties.
Visualization of Key Concepts and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the functionalization of nanoparticles with this compound and subsequent bioorthogonal conjugation.
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathways
Nanoparticles functionalized via tetrazine chemistry are often designed to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in many cancers. Binding of these targeted nanoparticles can modulate the downstream signaling pathways controlled by these receptors.
EGFR Signaling Pathway
The binding of a nanoparticle functionalized with an EGFR-targeting ligand (e.g., an antibody fragment) to the EGFR can trigger a cascade of intracellular events, primarily through the PI3K/AKT and RAS/MAPK pathways, which regulate cell proliferation, survival, and migration.
Caption: EGFR signaling pathway activation.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that does not have a known direct ligand. It typically forms heterodimers with other EGFR family members, such as EGFR or HER3, to initiate downstream signaling. Nanoparticles targeting HER2 can block this dimerization or induce receptor internalization and degradation, thereby inhibiting cell growth and survival.
Caption: Inhibition of HER2 signaling pathway.
References
Application Notes and Protocols: (Me)Tz-butanoic Acid in the Development of Novel Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (Me)Tz-butanoic acid in the creation of advanced biomaterials for tissue engineering and drug delivery applications. The content covers the synthesis of (Me)Tz-functionalized biopolymers, the formation of hydrogels via bioorthogonal click chemistry, and methods for evaluating their biological performance.
Introduction to this compound in Biomaterial Development
This compound is a versatile chemical tool featuring a methyl-tetrazine ((Me)Tz) moiety and a butanoic acid functional group. The tetrazine group is highly reactive towards strained alkenes, such as trans-cyclooctene (TCO), through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click" reaction is bioorthogonal, meaning it can occur within biological systems without interfering with native biochemical processes.[1] The reaction is characterized by its high speed and specificity, proceeding rapidly at physiological conditions without the need for a catalyst.[2]
The butanoic acid group provides a convenient handle for conjugating the tetrazine moiety to various biopolymers, such as hyaluronic acid, gelatin, or collagen, which are rich in amine or hydroxyl groups. This functionalization allows for the creation of "clickable" biomaterials that can be crosslinked in situ to form hydrogels, used for 3D bioprinting, or to immobilize bioactive molecules. These advanced biomaterials offer precise control over their physicochemical properties and can be tailored to mimic the native extracellular matrix (ECM), providing instructive cues to encapsulated or surrounding cells.
Synthesis of (Me)Tz-Functionalized Hyaluronic Acid (HA-Tz)
This protocol describes the conjugation of this compound to hyaluronic acid (HA) via carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound for reaction with the hydroxyl groups of HA. While direct EDC/NHS coupling to HA's carboxyl groups is more common for amine-containing molecules, this protocol adapts the principle for esterification, which can be less efficient but is a feasible approach. A more common strategy involves pre-functionalizing HA with amine groups. For the purpose of this protocol, we will assume a direct esterification approach, noting that optimization may be required.
Experimental Protocol: Synthesis of HA-Tz
Materials:
-
Hyaluronic acid (HA, sodium salt)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve HA in MES buffer (0.1 M, pH 5.5) to a final concentration of 1% (w/v). Stir until fully dissolved.
-
In a separate container, dissolve this compound, EDC-HCl, and NHS in MES buffer. The molar ratio of HA repeating unit:this compound:EDC:NHS should be approximately 1:0.5:1:1. Note: The degree of functionalization can be controlled by varying the molar ratio of this compound to HA.
-
Add the this compound/EDC/NHS solution dropwise to the HA solution while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against a 100 mM NaCl solution for 24 hours, followed by dialysis against DI water for 48 hours, changing the water every 12 hours.
-
Freeze the purified HA-Tz solution at -80°C and then lyophilize to obtain a white, fluffy solid.
-
Store the lyophilized HA-Tz at -20°C until further use.
Characterization:
-
¹H NMR Spectroscopy: Confirm the successful conjugation of the tetrazine moiety to the HA backbone. The characteristic methyl protons of the tetrazine ring and protons from the butanoic acid linker should be visible in the spectrum, in addition to the peaks corresponding to the HA backbone.[3][4][5]
dot
Caption: Workflow for the synthesis of (Me)Tz-functionalized hyaluronic acid (HA-Tz).
Formation and Characterization of (Me)Tz-crosslinked Hydrogels
HA-Tz can be crosslinked with a TCO-functionalized polymer, such as TCO-polyethylene glycol (TCO-PEG), to form a hydrogel. The rapid and specific reaction between the tetrazine and TCO moieties results in the formation of a stable covalent linkage, leading to a three-dimensional hydrogel network.
Experimental Protocol: Hydrogel Formation and Rheological Characterization
Materials:
-
Lyophilized HA-Tz
-
TCO-functionalized crosslinker (e.g., TCO-PEG)
-
Phosphate-buffered saline (PBS), sterile
-
Rheometer with parallel plate geometry
Procedure for Hydrogel Formation:
-
Prepare a stock solution of HA-Tz in sterile PBS (e.g., 2% w/v).
-
Prepare a stock solution of the TCO-crosslinker in sterile PBS (e.g., 2% w/v).
-
To form the hydrogel, mix the HA-Tz and TCO-crosslinker solutions at a desired molar ratio of Tz to TCO (typically 1:1). The final polymer concentration will determine the stiffness of the hydrogel.
-
Gently pipette the mixture to ensure homogeneity. Gelation will occur rapidly (within seconds to minutes).
Procedure for Rheological Characterization:
-
Perform time-sweep rheometry immediately after mixing the HA-Tz and TCO-crosslinker solutions to monitor the gelation kinetics. Measure the storage modulus (G') and loss modulus (G'') over time. The gel point is typically defined as the time at which G' > G''.
-
Once the gel has formed and reached a plateau in modulus, perform a frequency sweep to characterize the viscoelastic properties of the hydrogel.
-
Perform a strain sweep to determine the linear viscoelastic region and the strain at which the hydrogel structure begins to break down.
Data Presentation: Mechanical Properties of HA-Tz Hydrogels
| Hydrogel Formulation (HA-Tz : TCO-PEG) | Polymer Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Gelation Time (s) |
| 1:1 | 2 | 550 ± 45 | 30 ± 5 | 45 ± 8 |
| 1:1 | 4 | 1200 ± 90 | 65 ± 8 | 30 ± 5 |
| 1:1 | 6 | 2500 ± 150 | 110 ± 12 | 20 ± 4 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will depend on the specific polymers, crosslinkers, and reaction conditions used.
dot
Caption: Formation of a hydrogel via tetrazine-TCO click chemistry.
Biological Applications and Protocols
Biomaterials functionalized with this compound can be used to create environments that support cell growth, proliferation, and differentiation. The ability to incorporate bioactive peptides or other molecules into the hydrogel network via click chemistry provides a powerful tool for directing cell fate.
Cell Encapsulation and Viability
This protocol describes the encapsulation of cells within an HA-Tz/TCO-PEG hydrogel and the assessment of their viability.
Experimental Protocol: Cell Encapsulation and Live/Dead Assay
Materials:
-
Mesenchymal stem cells (MSCs) or other cell type of interest
-
Sterile HA-Tz solution in cell culture medium
-
Sterile TCO-PEG solution in cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Resuspend the cells in the sterile HA-Tz solution to achieve the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
Add the sterile TCO-PEG solution to the cell-laden HA-Tz solution and mix gently by pipetting.
-
Quickly cast the mixture into the desired shape (e.g., in a well plate or a mold).
-
Allow the hydrogel to fully crosslink at 37°C for 10-15 minutes.
-
Add cell culture medium to the top of the cell-laden hydrogels.
-
Culture the constructs at 37°C in a humidified incubator with 5% CO₂.
-
At desired time points (e.g., day 1, 3, 7), wash the hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at room temperature, protected from light.
-
Image the stained constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
Data Presentation: Cell Viability in HA-Tz Hydrogels
| Hydrogel Formulation | Day 1 Viability (%) | Day 3 Viability (%) | Day 7 Viability (%) |
| 2% HA-Tz/TCO-PEG | 95 ± 3 | 92 ± 4 | 88 ± 5 |
| 4% HA-Tz/TCO-PEG | 93 ± 4 | 89 ± 5 | 85 ± 6 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Directing Chondrogenesis of Mesenchymal Stem Cells
(Me)Tz-functionalized hydrogels can be used to create a microenvironment that promotes the chondrogenic differentiation of MSCs. The incorporation of chondrogenic cues, such as TGF-β3 in the culture medium or tethered bioactive peptides, can enhance this process.
Experimental Protocol: In Vitro Chondrogenesis Assay
Materials:
-
MSC-laden HA-Tz/TCO-PEG hydrogels
-
Chondrogenic differentiation medium (e.g., DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement, and TGF-β3)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture MSC-laden hydrogels in chondrogenic differentiation medium for up to 21 days, changing the medium every 2-3 days.
-
At various time points (e.g., day 7, 14, 21), harvest the hydrogels for gene expression analysis.
-
Homogenize the hydrogels and extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR to quantify the relative expression of chondrogenic marker genes. Normalize the expression levels to the housekeeping gene.
Data Presentation: Chondrogenic Gene Expression
| Gene | Day 7 (Fold Change) | Day 14 (Fold Change) | Day 21 (Fold Change) |
| SOX9 | 3.5 ± 0.4 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| COL2A1 | 4.1 ± 0.5 | 8.7 ± 1.1 | 12.3 ± 1.5 |
| ACAN | 3.8 ± 0.4 | 7.5 ± 0.9 | 10.1 ± 1.2 |
Note: The data presented in this table is hypothetical and represents the fold change in gene expression relative to day 0. It is intended for illustrative purposes.
Signaling Pathways in Cell-Biomaterial Interactions
The interaction of cells with biomaterials functionalized with this compound can trigger specific signaling pathways that govern cell behavior.
Integrin-Mediated Adhesion: Cell adhesion to the biomaterial can be promoted by incorporating adhesion peptides, such as RGD, into the hydrogel network. These peptides can be functionalized with a TCO group and clicked onto the HA-Tz backbone. Adhesion is primarily mediated by integrins, transmembrane receptors that bind to the ECM and activate downstream signaling cascades, influencing cell spreading, migration, and survival.
dot
Caption: Integrin-mediated cell adhesion to an RGD-functionalized hydrogel.
Chondrogenic Differentiation Pathway: In the presence of chondrogenic stimuli, MSCs encapsulated in the hydrogel upregulate the expression of key transcription factors, such as SOX9. SOX9 is a master regulator of chondrogenesis and directly promotes the expression of cartilage-specific ECM components, including type II collagen (COL2A1) and aggrecan (ACAN).
dot
References
- 1. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Conjugated Hyaluronic Acids. Application to Stability Studies of Chitosan-Hyaluronic Acid Nanogels Based on Fluorescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging with Fluorinated (Me)Tz-Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of fluorinated (Me)Tz-butanoic acid, specifically 18F-labeled methyltetrazine-butanoic acid, as a probe for in vivo imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular imaging, oncology, and pharmacology. The primary application discussed is pretargeted positron emission tomography (PET) imaging, a two-step strategy that decouples the targeting vector from the radiolabel, offering significant advantages in terms of improved image contrast and reduced radiation dose to non-target tissues.
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in a biological environment.[1][2] In pretargeted imaging, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing 18F-labeled tetrazine, such as a fluorinated this compound derivative, is administered. This radiolabeled probe then rapidly reacts with the TCO-tagged molecule at the target site, allowing for high-contrast imaging with short-lived radionuclides like fluorine-18.[1][2][3]
While the available literature predominantly focuses on fluorinated methyltetrazine derivatives with various carboxylic acid functionalities, the principles and protocols are largely translatable to a butanoic acid derivative. The butanoic acid moiety can influence the agent's pharmacokinetics, such as its hydrophilicity and clearance profile.
Principle of the Method: Pretargeted Imaging Workflow
The pretargeted imaging strategy using fluorinated this compound involves a sequential administration of a TCO-modified targeting agent and the 18F-labeled tetrazine probe. The workflow is designed to maximize target-to-background signal ratios by allowing the targeting agent to clear from non-target tissues before the introduction of the radiolabel.
Pretargeted Imaging Workflow
Applications
The primary application of 18F-labeled this compound is in pretargeted PET imaging for the visualization and quantification of specific molecular targets in vivo. Key application areas include:
-
Oncology: Imaging of tumor-associated antigens for cancer detection, staging, and monitoring of therapeutic response. By conjugating TCO to antibodies targeting specific cancer markers (e.g., TAG72), this method allows for high-contrast imaging of tumors.
-
Neuroimaging: Pretargeted imaging of targets within the brain, such as amyloid plaques in Alzheimer's disease. The small size and tunable physicochemical properties of the tetrazine probe can facilitate its passage across the blood-brain barrier.
-
Drug Development: Assessing the in vivo biodistribution and target engagement of antibody-based therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data for 18F-labeled methyltetrazine derivatives from the literature. These values provide a benchmark for the expected performance of fluorinated this compound.
Table 1: Radiosynthesis and Quality Control Parameters
| Compound | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Am) | Synthesis Time | Reference |
| [18F]MeTz | 24% | > 96% | Not Reported | Not Reported | |
| [18F]HTz | 22% | > 96% | Not Reported | Not Reported | |
| [18F]45 (bispyridyl Tz) | 16% | > 98% | 57 GBq/µmol | Not Reported | |
| [18F]FAMP | > 78% (decay-corrected) | > 99% | Not Reported | Not Reported | |
| (R)-[18F]NMeFAMP | 66% (decay-corrected) | 99% | ~1.85 GBq/µmol | 85 min |
Table 2: In Vivo Performance in Preclinical Models
| Compound | Animal Model | Tumor Model | Tumor-to-Muscle Ratio (1h p.i.) | Tumor-to-Brain Ratio (1h p.i.) | Reference |
| [18F]MeTz | Mouse | N/A (Brain imaging) | N/A | Whole brain SUV of 2.0 ± 0.4 at Cmax | |
| [18F]HTz | Mouse | N/A (Brain imaging) | N/A | Whole brain SUV of 1.0 ± 0.1 at Cmax | |
| [18F]45 | Mouse | LS174T (TAG72 positive) | ~5 | Not Reported | |
| [18F]FAMP | Rat | 9L Gliosarcoma | Not Reported | 36:1 (60 min p.i.) | |
| [18F]N-MeFAMP | Rat | 9L Gliosarcoma | Not Reported | 104:1 (60 min p.i.) |
Experimental Protocols
The following protocols are generalized from published procedures for the synthesis and application of 18F-labeled tetrazines for in vivo imaging.
Protocol 1: Radiosynthesis of 18F-labeled this compound
This protocol describes a typical two-step radiolabeling procedure.
Radiosynthesis Workflow
Materials and Reagents:
-
[18F]Fluoride in [18O]H2O
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile
-
Precursor molecule (e.g., N-succinimidyl-4-(tosyloxy)butanoate)
-
Amine-functionalized methyltetrazine
-
Trifluoroacetic acid (TFA)
-
Semi-preparative HPLC system with a C18 column
-
Sterile water for injection
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
18F-Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Wash the cartridge with sterile water.
-
Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Drying of 18F-Fluoride:
-
Azeotropically dry the eluted [18F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.
-
-
Radiofluorination:
-
Dissolve the precursor molecule in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222 complex.
-
Seal the reaction vessel and heat at 80-120 °C for 10-20 minutes.
-
-
Conjugation to Methyltetrazine:
-
After cooling, add the amine-functionalized methyltetrazine to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating as required.
-
-
Purification:
-
Quench the reaction with an aqueous solution (e.g., water with 0.1% TFA).
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Collect the fraction corresponding to the 18F-labeled this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reconstitute the final product in sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Quality Control of 18F-labeled this compound
Procedure:
-
Radiochemical Purity:
-
Analyze an aliquot of the final product using an analytical HPLC system with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).
-
The radiochemical purity is determined by the percentage of the total radioactivity that elutes as the desired product peak. A purity of >95% is typically required.
-
-
Identity of Product:
-
Confirm the identity of the product by co-injection with a non-radioactive standard of the same compound and matching the retention times.
-
-
Residual Solvents:
-
If required, analyze for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography.
-
-
pH and Sterility:
-
Measure the pH of the final product solution.
-
Perform sterility testing according to standard pharmaceutical guidelines.
-
Protocol 3: In Vivo Pretargeted PET Imaging
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors derived from a cell line expressing the target antigen (e.g., LS174T for TAG72).
Procedure:
-
Administration of Targeting Agent:
-
Administer the TCO-modified monoclonal antibody intravenously (i.v.) via the tail vein. The dose will depend on the specific antibody and target.
-
Allow the antibody to accumulate at the tumor and clear from circulation for a predetermined period (e.g., 24-72 hours).
-
-
Administration of 18F-labeled this compound:
-
After the clearance period, administer a dose of the 18F-labeled tetrazine probe (e.g., 5-10 MBq) i.v. via the tail vein.
-
-
PET/CT Imaging:
-
At a specified time point post-injection of the radiotracer (e.g., 1 hour), anesthetize the animal and perform a whole-body PET/CT scan.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, brain) to determine the radioactivity concentration.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) and tumor-to-background ratios.
-
Concluding Remarks
Fluorinated this compound represents a promising class of probes for in vivo pretargeted PET imaging. The protocols and data presented here, based on closely related compounds, provide a strong foundation for researchers to apply this technology in their own studies. The high reaction kinetics of the tetrazine-TCO ligation, combined with the favorable properties of fluorine-18, enables high-contrast molecular imaging with reduced radiation exposure, making it a powerful tool for both preclinical research and potential clinical translation.
References
Application Notes and Protocols for (Me)Tz-butanoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (Me)Tz-butanoic acid, a methyltetrazine-functionalized reagent, in bioorthogonal click chemistry. The protocols focus on its application in bioconjugation, particularly for the labeling of biomolecules for research and therapeutic development, such as in the creation of antibody-drug conjugates (ADCs) and probes for pretargeted imaging.
Introduction
This compound, chemically known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a key reagent in copper-free click chemistry. It features a methyltetrazine moiety, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives. This reaction is characterized by its high speed, bioorthogonality, and the formation of a stable conjugate with the release of nitrogen gas. The carboxylic acid handle on this compound allows for its straightforward conjugation to amine-containing biomolecules, such as proteins, peptides, and antibodies, through standard amide bond formation.
Core Applications
-
Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach cytotoxic drugs to antibodies. The antibody is first modified with the tetrazine, and the drug is functionalized with a TCO group. The subsequent iEDDA reaction forms the stable ADC.
-
Pretargeted Imaging: In this strategy, a TCO-modified antibody is administered first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing imaging agent functionalized with this compound is administered, which then rapidly "clicks" to the pre-localized antibody, providing a high-contrast image.
-
Live Cell Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific labeling of biomolecules in the complex environment of living cells with minimal perturbation of biological processes.
-
Biomolecule Immobilization: this compound can be used to functionalize surfaces for the specific capture and immobilization of TCO-modified biomolecules.
Quantitative Data
The efficiency of the iEDDA reaction is a critical parameter for its application. The reaction kinetics are typically described by the second-order rate constant (k₂).
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine derivatives with trans-cyclooctene (TCO) | > 70,000 | DPBS, 37 °C | [1] |
| General Methyltetrazine-TCO ligation | ~1,000 | Aqueous media | |
| General Hydrogen-substituted Tetrazine-TCO ligation | up to 30,000 | Aqueous media |
Note: The reactivity of tetrazines is influenced by their substituents. While hydrogen-substituted tetrazines can exhibit faster kinetics, methyl-substituted tetrazines like this compound offer a good balance of high reactivity and excellent stability in aqueous media.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein with this compound and a TCO-Functionalized Molecule
This protocol describes the labeling of a protein (e.g., an antibody) first with this compound and then with a TCO-containing molecule (e.g., a fluorescent dye or a drug).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
TCO-functionalized molecule of interest
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column or size-exclusion chromatography (SEC) system
-
Reaction buffers (e.g., 0.1 M MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.4 for conjugation)
Step 1: Activation of this compound and Conjugation to the Protein
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and sulfo-NHS in reaction buffer (e.g., 0.1 M MES, pH 6.0) or water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein) with EDC (1.5 equivalents to the tetrazine) and sulfo-NHS (3 equivalents to the tetrazine) in the activation buffer.
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary to facilitate the reaction with primary amines on the protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound and crosslinking reagents using a desalting column or SEC. Equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The protein is now functionalized with the methyltetrazine group.
-
Step 2: iEDDA Reaction with a TCO-Containing Molecule
-
Reagent Preparation:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the TCO-containing molecule to the purified protein-(Me)Tz conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule over the protein is typically used.
-
The reaction is generally rapid and can be incubated for 30-60 minutes at room temperature. For very dilute solutions, the reaction time may be extended.
-
-
Final Purification (Optional):
-
If necessary, remove the excess TCO-reagent by a desalting column or SEC.
-
Protocol 2: Kinetic Measurement of the (Me)Tz-TCO Ligation by Stopped-Flow Spectrophotometry
This protocol is adapted from the supplementary information of "Pretargeted imaging beyond the blood–brain barrier" and describes how to determine the second-order rate constant.[1]
Materials:
-
This compound or a derivative
-
TCO-functionalized molecule
-
Stopped-flow spectrophotometer
-
Reaction buffer (e.g., DPBS, pH 7.4)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the tetrazine compound in the reaction buffer.
-
Prepare a series of solutions of the TCO compound in the same buffer at concentrations that are at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37 °C).
-
Load the tetrazine solution into one syringe and a TCO solution into the other.
-
Initiate the reaction by rapidly mixing the two solutions in the observation cell.
-
Monitor the reaction by observing the disappearance of the tetrazine absorbance at its λmax (typically around 520-540 nm).
-
Record the absorbance decay over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot k_obs versus the concentration of the TCO.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Visualizations
Caption: Workflow for the two-step bioconjugation using this compound.
Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (Me)Tz-butanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (Me)Tz-butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary strategies for synthesizing this compound. The first involves a one-pot, metal-catalyzed reaction of acetonitrile, a nitrile-functionalized butanoic acid derivative, and hydrazine.[1] This approach is efficient but can sometimes lead to mixtures of products. The second strategy is a stepwise approach where a reactive methyl-tetrazine precursor, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, is first synthesized and then coupled to a suitable butanoic acid derivative via cross-coupling or nucleophilic substitution reactions.[2]
Q2: Why is the yield of my unsymmetrical this compound low?
A2: Low yields in the synthesis of unsymmetrical tetrazines are a common issue, often due to the competitive formation of symmetrical tetrazine byproducts.[3] In a one-pot synthesis, the reaction of acetonitrile with itself or the butanoic acid nitrile derivative with itself can lead to the formation of 3,6-dimethyl-1,2,4,5-tetrazine and a di-carboxy-tetrazine, respectively. Optimizing the stoichiometry of the starting materials and the slow addition of hydrazine can help to minimize these side reactions.[1]
Q3: What is the role of the metal catalyst in the one-pot synthesis?
A3: Lewis acid catalysts, such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂), are used to activate the unactivated aliphatic nitriles (acetonitrile and the butanoic acid derivative) towards nucleophilic attack by hydrazine.[1] This catalysis is crucial for improving the reaction rate and overall yield, as the traditional Pinner synthesis is often inefficient for alkyl tetrazines.
Q4: I am having trouble purifying my final this compound product. What are the recommended methods?
A4: this compound is a polar molecule, which can make purification challenging. Standard silica gel chromatography can be effective, but careful selection of the eluent system is necessary to achieve good separation from polar impurities. A common mobile phase for polar tetrazine derivatives is a gradient of methanol in dichloromethane or ethyl acetate. In some cases, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may be more suitable. Recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, can also be an effective final purification step.
Q5: Are there any safety precautions I should be aware of when working with tetrazine synthesis?
A5: Yes, several safety precautions are important. Anhydrous hydrazine, used in some protocols, is highly toxic and explosive. It is recommended to use hydrazine hydrate whenever possible, although this may affect reaction efficiency. The oxidation step of the dihydrotetrazine intermediate, often using sodium nitrite in acidic conditions, can generate toxic nitrogen oxides. Therefore, this step should always be performed in a well-ventilated fume hood. Additionally, some tetrazine compounds can be energetic, so appropriate personal protective equipment should be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient tetrazine ring formation. | • Optimize Catalyst: Screen both Zn(OTf)₂ and Ni(OTf)₂ as catalysts in the one-pot synthesis, as their efficiency can be substrate-dependent. • Anhydrous Conditions: Ensure strictly anhydrous conditions if using anhydrous hydrazine and metal triflate catalysts. • Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Decomposition of the tetrazine product. | • Mild Oxidation: The oxidation of the dihydrotetrazine intermediate should be performed at low temperatures (e.g., 0 °C) to minimize degradation of the tetrazine ring. • Avoid Strong Acids/Bases: Tetrazines can be sensitive to strong acids and bases, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup. | |
| Formation of Multiple Products (Symmetrical Byproducts) | Non-selective reaction of nitriles. | • Stoichiometry Control: In a one-pot synthesis, use a slight excess of one of the nitrile starting materials to favor the formation of the unsymmetrical product. • Slow Addition: Add the hydrazine solution slowly to the mixture of the two nitriles to control the reaction rate and reduce self-condensation. |
| Incomplete reaction in coupling step. | • Optimize Coupling Conditions: If using a cross-coupling or nucleophilic substitution route, optimize the reaction conditions (catalyst, base, solvent, temperature) for the specific coupling partners. | |
| Difficulty in Product Purification | Product is highly polar and co-elutes with impurities. | • Chromatography Optimization: Experiment with different solvent systems for column chromatography. For highly polar compounds, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography. • Recrystallization: Attempt recrystallization from various solvent pairs to isolate the pure product. |
| Product appears as an oil instead of a solid. | • Remove Residual Solvent: Ensure all solvent is removed under high vacuum. • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. |
Data Presentation
Table 1: Comparison of Catalysts for Unsymmetrical Tetrazine Synthesis
| Catalyst (5 mol%) | Nitrile 1 | Nitrile 2 | Yield (%) | Reference |
| Ni(OTf)₂ | Acetonitrile | 4-Cyanobenzoic acid | ~60-70% | |
| Zn(OTf)₂ | Acetonitrile | 4-Cyanobenzoic acid | ~40-50% | |
| None | Acetonitrile | 4-Cyanobenzoic acid | Low/No Product |
Note: Yields are approximate and based on analogous reactions. Actual yields for this compound may vary.
Table 2: Reaction Conditions for Pinner-Type Tetrazine Synthesis
| Parameter | Condition | Notes |
| Catalyst | Ni(OTf)₂ or Zn(OTf)₂ | 5-10 mol% loading is typical. |
| Solvent | Neat (using excess nitrile) or a high-boiling solvent like DMF | Neat conditions can improve reaction rates. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive nitriles but can also lead to degradation. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS for completion. |
| Oxidizing Agent | Sodium Nitrite in Acetic Acid | Added at 0 °C to control the exothermic reaction. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Metal Catalysis
This protocol is a representative procedure based on the metal-catalyzed synthesis of unsymmetrical tetrazines. Optimization may be required.
Materials:
-
Acetonitrile
-
Ethyl 4-cyanobutanoate
-
Anhydrous Hydrazine
-
Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Tetrazine Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add acetonitrile (1.2 eq), ethyl 4-cyanobutanoate (1.0 eq), and the metal catalyst (Ni(OTf)₂ or Zn(OTf)₂, 0.05 eq).
-
Slowly add anhydrous hydrazine (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C.
-
-
Oxidation:
-
In a separate flask, dissolve sodium nitrite (3.0 eq) in water and add glacial acetic acid.
-
Slowly add the acidic sodium nitrite solution to the cooled reaction mixture. A color change to deep red/purple and gas evolution should be observed. (Caution: Perform in a well-ventilated fume hood).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of the Ester Intermediate:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ester intermediate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization.
-
Protocol 2: Synthesis of this compound via Sonogashira Coupling
This protocol is a plausible route based on the Sonogashira coupling of bromo-tetrazines.
Materials:
-
3-bromo-6-methyl-1,2,4,5-tetrazine
-
But-3-ynoic acid
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethyl Acetate
Procedure:
-
Sonogashira Coupling:
-
To a degassed solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq) and but-3-ynoic acid (1.2 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Hydrogenation:
-
Dissolve the purified alkynyl-tetrazine derivative in methanol or ethyl acetate.
-
Add a catalytic amount of Pd/C (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Logical relationship of steps in the synthesis of this compound.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (Me)Tz-butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude (Me)Tz-butanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, synthesized from the reaction of a nitrile-containing butanoic acid precursor with a hydrazine source followed by oxidative cyclization, can contain several impurities. These include:
-
Unreacted Starting Materials: Residual nitrile-butanoic acid and hydrazine.
-
Dihydrotetrazine Intermediate: Incomplete oxidation can lead to the presence of the dihydrotetrazine species. This is a common byproduct in tetrazine synthesis.
-
Symmetrically Substituted Tetrazine: If the synthesis is intended to produce an unsymmetrical tetrazine, the formation of a symmetrical bis(methyl)tetrazine can occur as a side product, especially in solution-phase synthesis.
-
Side-Reaction Products: Depending on the specific synthetic route, other side-products may form.
Q2: My final product has a low yield after purification. What are the potential causes?
A2: Low recovery of this compound after purification can be attributed to several factors:
-
Suboptimal Recrystallization Conditions: Using a solvent in which the compound is too soluble at low temperatures will result in significant loss of product in the mother liquor. Conversely, if the compound is not sufficiently soluble in the hot solvent, premature crystallization can trap impurities.
-
Improper Column Chromatography Technique: Co-elution of the product with impurities can occur if the solvent system for flash chromatography is not optimized. Using a solvent system that is too polar can result in rapid elution of all components.
-
Product Decomposition: Tetrazines can be sensitive to prolonged exposure to harsh conditions such as strong acids or bases, and high temperatures.
-
Adsorption onto Silica Gel: The carboxylic acid moiety can lead to strong adsorption onto silica gel during column chromatography, resulting in poor recovery.
Q3: The purity of my this compound is still low after a single purification step. What should I do?
A3: A single purification method may not be sufficient to achieve high purity, especially if the crude product is highly impure. A multi-step purification strategy is often necessary. Consider the following sequence:
-
Acid-Base Extraction: This can be an effective initial step to separate the acidic this compound from neutral or basic impurities.
-
Recrystallization: This is a powerful technique for removing impurities with different solubility profiles.
-
Column Chromatography: If impurities persist, column chromatography (either flash or preparative HPLC) can provide higher resolution separation.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for determining the purity of tetrazine compounds. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common starting point. Purity is determined by the relative area of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Pink/Red Color in Final Product is Faint or Absent | Incomplete oxidation to the tetrazine. | Ensure complete oxidation of the dihydrotetrazine intermediate. This can often be achieved by bubbling air or oxygen through the reaction mixture or by using a mild oxidizing agent like sodium nitrite in an acidic medium. |
| Broad Peaks or Tailing in HPLC Chromatogram | Interaction of the carboxylic acid with the silica-based column. | Add a small amount of an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Ensure the compound is fully dissolved before allowing it to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| Presence of a Symmetrical Tetrazine Impurity | A common side-product in solution-phase synthesis. | Solid-phase synthesis can be employed to avoid the formation of symmetrical side-products. If using solution-phase synthesis, careful optimization of reaction conditions (e.g., stoichiometry of reactants) may minimize its formation. Purification by preparative HPLC is often effective for separation. |
| Difficulty Removing Residual Solvent (e.g., DMSO, DMF) | High-boiling point solvents used in the reaction or purification. | After purification, dissolve the product in a more volatile solvent (e.g., dichloromethane) and evaporate the solvent under reduced pressure. This can be repeated several times. Lyophilization from a suitable solvent (like a water/acetonitrile mixture) can also be effective. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 1923268-81-8 |
| Appearance | Pink to red solid |
Table 2: Comparison of Purification Techniques for this compound (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 60-80% | >90% | Good for removing neutral/basic impurities; high capacity. | Does not remove acidic impurities or structurally similar byproducts. |
| Recrystallization | 85-95% | 50-80% | Can provide high purity in a single step; scalable. | Yield can be low; requires finding a suitable solvent system. |
| Flash Column Chromatography | >95% | 60-90% | Good for separating compounds with different polarities. | Can be time-consuming; potential for product adsorption on silica. |
| Preparative HPLC | >98% | 40-70% | High resolution for separating closely related impurities. | Lower capacity; requires specialized equipment; can be costly. |
Note: The values in Table 2 are illustrative and can vary significantly based on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.
-
Washing: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for carboxylic acids include water, ethanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: General Procedure for Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes or heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for purification issues.
Troubleshooting low solubility of (Me)Tz-butanoic acid in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Me)Tz-butanoic acid, focusing on challenges related to its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule contains a hydrophobic tetrazine ring and a butanoic acid aliphatic chain.[1][2][3] While the carboxylic acid group provides some polarity, the overall hydrophobic character of the molecule limits its solubility in water-based solutions. Like other short-chain fatty acids, its solubility is limited and can be influenced by factors such as pH and the presence of organic co-solvents.[1]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous reaction buffer. What causes this and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[4] It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The introduction of the aqueous buffer drastically changes the solvent environment from the highly soluble organic DMSO to the poorly soluble aqueous medium, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 5%. While DMSO aids in initial solubilization, high concentrations can be detrimental to many biological experiments and may not prevent precipitation entirely.
-
Slow, Stepwise Addition: Add the DMSO stock solution to the aqueous buffer slowly and with continuous gentle vortexing or stirring. This allows for better dispersion of the compound and can prevent localized high concentrations that lead to immediate precipitation.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. At a pH above the pKa of the carboxylic acid (typically around 4-5), the carboxyl group will be deprotonated to the more soluble carboxylate anion. Increasing the pH of your buffer to 7.5-8.5 may improve the solubility of this compound. However, always consider the pH stability of your target molecule.
Q3: What is the recommended method for preparing a working solution of this compound?
A3: The recommended method involves preparing a concentrated stock solution in an anhydrous organic solvent followed by careful dilution into the aqueous buffer.
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Ensure the compound is completely dissolved by vortexing.
-
Dilution into Aqueous Buffer: Just before use, perform a stepwise dilution of the DMSO stock into your chilled aqueous buffer (e.g., PBS, pH 7.4) with gentle mixing. Add the stock solution dropwise to the buffer.
Q4: Are there more water-soluble alternatives to this compound?
A4: Yes, several strategies can be employed to increase the aqueous solubility of tetrazine reagents. One common approach is the incorporation of hydrophilic polyethylene glycol (PEG) linkers. For example, Methyltetrazine-PEG4-acid is a commercially available alternative with significantly improved water solubility due to the hydrophilic PEG spacer.
Quantitative Data Summary
While specific experimental data on the aqueous solubility of this compound is not widely available, the following table provides solubility information for the stock solution and general guidance for aqueous buffers based on its chemical properties and data from similar compounds.
| Solvent/Buffer | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | Prepare fresh stock solutions and store at -20°C for short-term or -80°C for long-term storage. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Highly Dependent on Final DMSO % | Precipitation is likely at concentrations above 100 µM with low (<5%) DMSO. A solubility test is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the preparation of a working solution of this compound for a typical bioconjugation experiment.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4), chilled on ice
-
Microcentrifuge tubes
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare DMSO Stock Solution: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a 10 mM stock solution. Vortex thoroughly until the solid is completely dissolved.
-
Prepare Working Solution: a. In a separate microcentrifuge tube, place the required volume of chilled aqueous reaction buffer. b. While gently vortexing the buffer, add the calculated volume of the 10 mM DMSO stock solution dropwise to reach the desired final concentration. c. Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high and should be reduced.
Protocol 2: General Protein Labeling with this compound (via NHS ester activation)
This protocol outlines a general procedure for labeling a protein with this compound after its activation to an NHS ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activate Carboxylic Acid: In a dry, inert atmosphere, react this compound with NHS and a carbodiimide (DCC or EDC) in anhydrous DMSO or DMF to form the this compound-NHS ester.
-
Prepare Protein: Exchange the protein into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Labeling Reaction: a. Slowly add the desired molar excess of the activated this compound-NHS ester (in DMSO or DMF) to the protein solution with gentle stirring. b. Ensure the final organic solvent concentration remains low (typically <10%) to avoid protein denaturation and reagent precipitation. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Troubleshooting flowchart for low solubility of this compound.
Caption: General experimental workflow for protein labeling with this compound.
References
Technical Support Center: Optimization of (Me)Tz-butanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (Me)Tz-butanoic acid, also known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important bioorthogonal chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent that contains a methyltetrazine ((Me)Tz) moiety and a butanoic acid functional group.[1][2][3][4] The tetrazine group is highly reactive in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions, a type of "click chemistry," particularly with strained dienophiles like trans-cyclooctenes (TCO). This makes it a valuable tool for bioconjugation, allowing for the precise labeling of biomolecules in biological systems. The butanoic acid linker provides a point of attachment for further chemical modifications.
Q2: What are the common synthetic routes to prepare asymmetrical tetrazines like this compound?
The synthesis of asymmetrically substituted tetrazines can be challenging due to the formation of symmetrical side products.[5] Common strategies involve:
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Pinner Reaction: This classic method involves the condensation of nitriles with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized. However, it is often more suitable for aromatic tetrazines and can give low yields for alkyl-substituted ones.
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Metal-Catalyzed One-Pot Synthesis: Divalent nickel and zinc salts can catalyze the reaction between different nitriles and hydrazine, providing a more direct route to asymmetrical tetrazines.
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Solid-Phase Synthesis: This approach can overcome the issue of symmetrical byproducts by anchoring one of the nitrile precursors to a solid support.
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Cross-Coupling Reactions: Functionalized tetrazine precursors, such as bromo-tetrazines, can undergo cross-coupling reactions like the Sonogashira coupling to introduce different substituents.
Q3: What are the main challenges in synthesizing this compound?
The primary challenges include:
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Low Yields: The synthesis of asymmetrically substituted alkyl tetrazines is often associated with low yields.
-
Side Reactions: Hydrazine is a potent nucleophile and can participate in unwanted side reactions.
-
Purification: Separating the desired asymmetrical tetrazine from starting materials, symmetrical byproducts, and other impurities can be difficult.
-
Stability: Tetrazines can be sensitive to strongly acidic conditions, which can lead to degradation.
-
Carboxylic Acid Reactivity: The carboxylic acid group might interfere with certain reaction conditions or require a protecting group strategy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction of starting nitriles. | Increase reaction temperature or time. Consider using a microwave reactor to enhance reaction kinetics. |
| Ineffective catalyst (for metal-catalyzed routes). | Ensure the metal salt catalyst (e.g., Ni(OTf)₂, Zn(OTf)₂) is anhydrous and of high purity. | |
| Degradation of the tetrazine product. | Avoid strongly acidic conditions during workup and purification. If oxidation is required, use mild oxidizing agents like sodium nitrite in acetic acid. | |
| Formation of Symmetrical Tetrazine Byproducts | Use of a one-pot solution-phase synthesis with two different nitriles. | Consider a solid-phase synthesis approach where one nitrile is attached to a resin. Alternatively, a stepwise approach using a functionalized tetrazine precursor may be beneficial. |
| Difficulty in Product Purification | Similar polarity of the desired product and impurities. | Employ flash column chromatography with a carefully selected solvent system (e.g., heptane/ethyl acetate). For tetrazines with metal-chelating properties (e.g., pyridyl-tetrazines), immobilized metal-ion affinity chromatography (IMAC) can be an effective purification method. |
| Inconsistent Yields | Variability in reaction conditions. | Ensure consistent reaction parameters, including temperature, stirring speed, and dropwise addition of reagents. For air-sensitive reactions, maintain an inert atmosphere (e.g., N₂ or Ar). |
| Presence of water in reactants or solvents. | Use anhydrous solvents and reagents, as water can interfere with the reaction. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines.
Starting Materials:
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Acetonitrile
-
Ethyl 4-cyanobutanoate (as a precursor to the butanoic acid moiety)
-
Hydrazine monohydrate
-
Zinc triflate (Zn(OTf)₂) or Nickel triflate (Ni(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Anhydrous solvent (e.g., Ethanol or 1,4-Dioxane)
Reaction Scheme:
Caption: Representative synthesis workflow for this compound.
Step 1: Dihydrotetrazine Formation
-
To a sealed reaction vessel under an inert atmosphere, add anhydrous ethanol.
-
Add the catalyst, zinc triflate or nickel triflate (5 mol%).
-
Add acetonitrile (1.0 equivalent) and ethyl 4-cyanobutanoate (1.0 equivalent).
-
Slowly add hydrazine monohydrate (5-10 equivalents) to the stirred solution.
-
Heat the reaction mixture at reflux (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.
Step 2: Oxidation
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of sodium nitrite (excess) in water.
-
Slowly add the crude reaction mixture to the sodium nitrite solution.
-
Carefully add acetic acid dropwise until the solution turns a distinct pink or red color, indicating the formation of the tetrazine.
-
Stir the mixture for 1-2 hours at room temperature.
Step 3: Workup and Purification of the Ester Intermediate
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester intermediate by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane.
Step 4: Hydrolysis to this compound
-
Dissolve the purified ethyl ester in a suitable solvent system (e.g., THF/water).
-
Add an excess of lithium hydroxide (for basic hydrolysis) or aqueous hydrochloric acid (for acidic hydrolysis).
-
Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Asymmetrical Tetrazine Synthesis (Representative Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn(OTf)₂ (5) | Ethanol | 80 | 12 | 35 |
| 2 | Ni(OTf)₂ (5) | Ethanol | 80 | 12 | 58 |
| 3 | Zn(OTf)₂ (10) | 1,4-Dioxane | 100 | 8 | 42 |
| 4 | Ni(OTf)₂ (5) | Ethanol | 100 (Microwave) | 2 | 65 |
Note: The yields presented are representative for the synthesis of similar asymmetrical tetrazines and will require optimization for the specific synthesis of this compound.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
References
Common side products in the synthesis of (Me)Tz-butanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of (Me)Tz-butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is an asymmetrically substituted tetrazine. The most common and modern synthetic routes include the Lewis acid-catalyzed one-pot synthesis from two different nitrile precursors (acetonitrile and a cyano-butanoic acid derivative) and hydrazine.[1][2] Another effective method, particularly for avoiding symmetrical byproducts, is solid-phase synthesis where one of the nitrile precursors is attached to a solid support.[3] Traditional Pinner-like syntheses can also be used but often result in lower yields for asymmetric and alkyl-substituted tetrazines.[4][5]
Q2: What are the primary side products I should expect during the synthesis of this compound?
A2: The formation of several side products is common in the synthesis of asymmetrically substituted tetrazines like this compound. The most prevalent include:
-
1,2-Dihydrotetrazine intermediates: These are the unoxidized precursors to the final tetrazine product. Their presence indicates an incomplete or inefficient oxidation step.
-
Symmetrical tetrazines: When using two different nitriles in a solution-phase synthesis, two symmetrical tetrazines can form as byproducts. In this specific synthesis, these would be 3,6-dimethyl-1,2,4,5-tetrazine and a di-butanoic acid substituted tetrazine. This is often the main reason for low yields of the desired asymmetric product.
-
4-Amino-1,2,4-triazoles: These are isomeric byproducts that can form under certain reaction conditions and can be challenging to differentiate from the dihydrotetrazine intermediates.
-
Degradation products: Depending on the reaction conditions, particularly the oxidant used, degradation of the tetrazine ring or other functional groups on the molecule can occur.
Q3: My final product is not the characteristic pink/red color. What does this indicate?
A3: The vibrant pink or red color is a hallmark of the conjugated 1,2,4,5-tetrazine ring system. If your product is colorless or pale yellow, it is highly likely that the final oxidation step to convert the 1,2-dihydrotetrazine intermediate to the tetrazine has not occurred or was unsuccessful.
Q4: Why is my yield of this compound consistently low?
A4: Low yields are a common issue in asymmetric tetrazine synthesis. The primary reasons include the co-formation of the two symmetrical tetrazines, which consumes the starting materials and reduces the yield of the desired product. Other contributing factors can be incomplete reaction of the starting nitriles, inefficient oxidation of the dihydrotetrazine intermediate, or degradation of the product during the reaction or purification. Traditional Pinner-like syntheses are known to have modest yields, often in the 10-25% range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Formation of symmetrical byproducts. 2. Inefficient Lewis acid catalysis. 3. Incomplete oxidation of the dihydrotetrazine intermediate. | 1. Consider using a solid-phase synthesis approach to eliminate the formation of symmetrical byproducts. 2. Screen different Lewis acid catalysts (e.g., Ni(OTf)₂, Zn(OTf)₂) as their efficiency can be substrate-dependent. Ensure anhydrous conditions. 3. Ensure complete oxidation by monitoring the color change to a persistent pink/red. If using NaNO₂/acid, ensure proper stoichiometry and temperature control. Consider alternative, milder oxidants if degradation is suspected. |
| Presence of multiple spots on TLC/LC-MS with similar retention times | 1. Co-elution of the desired asymmetric tetrazine with the two symmetrical byproducts. 2. Presence of the dihydrotetrazine intermediate. | 1. Purification by preparative HPLC is often necessary to separate these closely related compounds. 2. Re-subject the product mixture to the oxidation step to convert the remaining dihydrotetrazine to the desired product. |
| Product degradation during purification | 1. The tetrazine product may be sensitive to acidic silica gel. | 1. Use deactivated neutral silica gel or an alternative stationary phase like alumina for column chromatography. Minimizing the time the product is on the column can also help. |
| Reaction mixture does not turn pink/red upon addition of oxidant | 1. The dihydrotetrazine intermediate has not formed. 2. The oxidant is not effective or has degraded. | 1. Verify the successful formation of the dihydrotetrazine intermediate by LC-MS or NMR before proceeding with oxidation. Re-evaluate the initial reaction conditions (temperature, reaction time, catalyst). 2. Use a fresh batch of the oxidizing agent. |
Quantitative Data on Side Product Formation
The yield of this compound and the distribution of side products are highly dependent on the synthetic method employed. Below is a summary of typical outcomes for different synthetic strategies for asymmetric tetrazines.
| Synthetic Method | Typical Yield of Asymmetric Product | Major Side Products | Notes |
| Traditional Pinner-like Synthesis | 10 - 25% | Symmetrical tetrazines, 4-Amino-1,2,4-triazoles, Unreacted nitriles | Often low yielding for asymmetric and alkyl-substituted tetrazines. |
| Lewis Acid-Catalyzed One-Pot Synthesis | 30 - 70% | Symmetrical tetrazines, Dihydrotetrazine intermediate | Yields are significantly improved compared to uncatalyzed reactions. The ratio of starting nitriles can be adjusted to optimize for the desired product. |
| Solid-Phase Synthesis | 70 - 94% | Incomplete reaction products (cleaved from resin) | Effectively eliminates the formation of symmetrical byproducts, simplifying purification and improving yields. |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed One-Pot Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
5-cyanopentanoic acid (or a suitable ester thereof)
-
Acetonitrile
-
Anhydrous hydrazine
-
Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed vial, combine 5-cyanopentanoic acid (1.0 mmol), the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 0.05 eq.), and an excess of acetonitrile (which acts as both a reactant and a solvent).
-
Hydrazine Addition: In a well-ventilated fume hood, carefully add anhydrous hydrazine (e.g., 5.0 mmol, 5.0 eq.) to the mixture with stirring. Caution: Anhydrous hydrazine is toxic and reactive.
-
Reaction: Seal the vial and heat the reaction mixture (e.g., to 60 °C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS for the consumption of the starting nitrile.
-
Work-up and Dihydrotetrazine Isolation: Cool the reaction to room temperature. Carefully quench any remaining hydrazine. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. The organic layer containing the dihydrotetrazine intermediate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Oxidation: Dissolve the crude dihydrotetrazine in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Add an aqueous solution of sodium nitrite (e.g., 1.1 eq.) followed by the dropwise addition of 2M HCl. The solution should turn from yellow to a deep pink/red.
-
Purification: After the oxidation is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or preparative HPLC to isolate the this compound.
Visualizations
References
- 1. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of (Me)Tz-butanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Me)Tz-butanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor cell permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in bioorthogonal chemistry. It contains a methyltetrazine (MeTz) moiety, which is a highly reactive diene that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctenes (TCO). This "click chemistry" reaction is rapid and specific, allowing for the covalent labeling of biomolecules in complex biological environments, including live cells. The butanoic acid group provides a handle for further conjugation or can be a key feature for specific targeting strategies.
Q2: Why does this compound exhibit poor cell permeability?
The poor cell permeability of this compound is primarily attributed to the presence of the carboxylic acid group. At physiological pH, this group is deprotonated, resulting in a negatively charged molecule. Charged molecules generally have low lipophilicity and struggle to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1][2] This significantly limits its intracellular bioavailability for labeling targets within the cytoplasm or nucleus.
Q3: What are the key factors influencing the cell permeability of bioorthogonal probes like this compound?
Several factors govern the cell permeability of small molecule probes:
-
Lipophilicity: The balance between hydrophilicity and hydrophobicity, often expressed as the octanol-water partition coefficient (logP). Highly polar or charged molecules tend to have lower lipophilicity and thus poorer membrane permeability.
-
Charge: As mentioned, charged molecules face a significant barrier to crossing the cell membrane. The pKa of ionizable groups, like the carboxylic acid in this compound, in relation to the physiological pH will determine the molecule's charge state.[2][3]
-
Size and Molecular Weight: Smaller molecules generally diffuse more readily across the cell membrane.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for the aqueous environment, thereby reducing its partitioning into the lipid bilayer.
Troubleshooting Guides
Issue 1: Low or No Intracellular Signal in Live-Cell Imaging
Possible Causes:
-
Insufficient Cellular Uptake: The primary reason for a weak intracellular signal is likely the poor cell permeability of this compound.
-
Low Concentration at the Target Site: Even if some of the probe enters the cell, its concentration at the target biomolecule might be too low for a detectable reaction.
-
Short Incubation Time: The incubation time may not be sufficient for the probe to accumulate intracellularly to the required concentration.
-
Probe Instability: While many tetrazines are relatively stable, some can degrade in the complex intracellular environment or react with intracellular nucleophiles.[4]
Solutions:
-
Increase Probe Concentration: As a first step, try increasing the concentration of this compound in the cell culture medium. However, be mindful of potential cytotoxicity at higher concentrations.
-
Extend Incubation Time: Allow for a longer incubation period to facilitate greater accumulation of the probe inside the cells. Monitor cell health during extended incubation.
-
Permeabilize Cells (for fixed-cell imaging): If live-cell imaging is not a strict requirement, consider fixing and permeabilizing the cells (e.g., with saponin or Triton X-100) before adding the probe. This will bypass the cell membrane barrier.
-
Employ a Prodrug Strategy: Modify the carboxylic acid group into an ester. Esterase enzymes within the cell can cleave the ester, releasing the active this compound intracellularly. This increases the lipophilicity of the probe, enhancing its ability to cross the cell membrane.
-
Utilize Permeation Enhancers: Co-incubation with small molecules that can transiently increase membrane permeability. For carboxylated compounds, synthetic transmembrane anion transporters have shown promise in laboratory settings.
Issue 2: High Background Fluorescence
Possible Causes:
-
Non-specific Binding: The probe may bind non-specifically to cellular components or the extracellular matrix.
-
Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can interfere with the signal from your probe.
-
Excess Unreacted Probe: A high concentration of unreacted, extracellular probe can contribute to background noise.
Solutions:
-
Thorough Washing Steps: After incubation with the tetrazine probe, perform several washes with fresh, pre-warmed buffer or media to remove excess and non-specifically bound probe.
-
Use a Blocking Agent: Pre-incubating cells with a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding sites.
-
Optimize Probe Concentration: Use the lowest effective concentration of the probe that still provides a detectable signal.
-
Include Proper Controls: Image control cells that have not been treated with the tetrazine probe to determine the level of autofluorescence.
-
Use Fluorogenic Probes: If possible, use a fluorogenic tetrazine that is "dark" until it reacts with its target, thereby minimizing background from unreacted probe.
Quantitative Data
| Compound | Structure | Key Functional Group | Predicted Papp (10⁻⁶ cm/s) | Permeability Class |
| Benzoic Acid | Phenyl ring with a carboxylic acid | Carboxylic Acid | ~1.5 | Low to Moderate |
| Toluene | Phenyl ring with a methyl group | Methyl (non-polar) | >10 | High |
| Ibuprofen | Contains a carboxylic acid | Carboxylic Acid | >10 | High (active transport) |
| Atenolol | Contains secondary amine and amide | Amine/Amide (polar) | <1 | Low |
Note: This table provides illustrative data. Actual Papp values can vary depending on the specific experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare Donor Solutions: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare Acceptor Wells: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Plate: Place the filter plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_a(t) = Concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the this compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the probe solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
Visualizations
Caption: A logical workflow for assessing and overcoming the poor cell permeability of this compound.
References
Interpreting complex NMR spectra of (Me)Tz-butanoic acid isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Me)Tz-butanoic acid isomers. The focus is on interpreting complex NMR spectra to differentiate between the N-methyltetrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: I am observing two distinct sets of signals in my ¹H and ¹³C NMR spectra for my synthesized this compound. What is the likely cause?
A1: The presence of two sets of signals strongly indicates that your synthesis has produced a mixture of two regioisomers: 2-(1-methyl-1H-tetrazol-5-yl)butanoic acid (N1 isomer) and 2-(2-methyl-2H-tetrazol-5-yl)butanoic acid (N2 isomer) . Methylation of the tetrazole ring can occur on either the N1 or N2 nitrogen atom, leading to these two distinct molecules. Each isomer will have its own unique set of NMR signals. The position of the tautomeric equilibrium can be influenced by factors like the solvent and temperature used during the reaction and analysis.[1]
Q2: How can I definitively distinguish between the N1-methyl and N2-methyl isomers using NMR?
A2: Differentiating between the N1 and N2 isomers is a common challenge that can be reliably addressed using a combination of 1D and 2D NMR techniques.[1]
-
¹H NMR: The most immediate clue is often the chemical shift of the N-methyl singlet. The electronic environment of the methyl group is different in each isomer, typically causing the N1-methyl protons to appear at a different chemical shift than the N2-methyl protons.
-
¹³C NMR: The chemical shifts of the tetrazole ring carbon (C5) and the N-methyl carbon are highly diagnostic. The C5 carbon of the N2 isomer is generally shifted significantly downfield compared to the C5 carbon of the N1 isomer.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most conclusive method. An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
In the N1-methyl isomer , you will observe a three-bond correlation (³J) from the N-methyl protons to the C5 carbon of the tetrazole ring.
-
In the N2-methyl isomer , this correlation is absent because the N-methyl group is four bonds away from the C5 carbon. Instead, you will see a two-bond correlation (²J) from the N-methyl protons to the other tetrazole ring carbon (C4, though this is often harder to observe).
-
Q3: The proton signals from the butanoic acid chain are overlapping and difficult to assign. How can I resolve them?
A3: Overlapping signals in the aliphatic region are common. The following strategies can help in resolving and assigning these protons:
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment is invaluable for tracing the proton-proton coupling network. It will show cross-peaks between adjacent protons. For the butanoic acid chain, you can walk through the correlations: the triplet from the terminal methyl group (CH₃) will correlate to the adjacent methylene group (CH₂), which will in turn correlate to the methine proton (CHα), confirming the connectivity of the entire aliphatic chain.
Troubleshooting Guide
Problem 1: Poorly resolved or broad signals throughout the spectrum.
-
Symptom: All signals in the spectrum, not just specific ones, are broad and lack clear splitting patterns.
-
Possible Causes:
-
Troubleshooting Steps:
-
Re-shim the Spectrometer: Carefully shim the instrument before acquiring data to optimize magnetic field homogeneity.
-
Dilute the Sample: If the sample is highly concentrated, dilute it with more deuterated solvent.
-
Ensure Complete Dissolution: Gently warm the sample or use sonication to ensure the compound is fully dissolved. If solubility is an issue, consider using a different deuterated solvent.
-
Problem 2: An unexpected broad signal is present, which disappears after a D₂O shake.
-
Symptom: A broad singlet is observed in the spectrum, often far downfield (e.g., >10 ppm), which vanishes after adding a drop of deuterium oxide (D₂O) to the NMR tube.
-
Possible Cause: This signal corresponds to the exchangeable proton of the carboxylic acid (-COOH) group.
-
Confirmation: The disappearance of the signal upon D₂O exchange is a standard method for identifying labile protons like those in -OH, -NH, and -COOH groups.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two isomers. Actual values may vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | 2-(1-methyl-1H-tetrazol-5-yl)butanoic acid (N1) | 2-(2-methyl-2H-tetrazol-5-yl)butanoic acid (N2) | Multiplicity |
| Hα (CH) | ~3.8 - 4.0 | ~4.1 - 4.3 | Triplet (t) |
| Hβ (CH₂) | ~2.0 - 2.2 | ~2.0 - 2.2 | Sextet |
| Hγ (CH₃) | ~1.0 - 1.2 | ~1.0 - 1.2 | Triplet (t) |
| N-CH₃ | ~4.2 - 4.4 | ~3.8 - 4.0 | Singlet (s) |
| COOH | >10 | >10 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | 2-(1-methyl-1H-tetrazol-5-yl)butanoic acid (N1) | 2-(2-methyl-2H-tetrazol-5-yl)butanoic acid (N2) |
| C=O | ~175 | ~175 |
| C5 (Tetrazole) | ~154 | ~164 |
| Cα (CH) | ~55 | ~53 |
| N-CH₃ | ~35 | ~39 |
| Cβ (CH₂) | ~26 | ~26 |
| Cγ (CH₃) | ~12 | ~12 |
Experimental Protocols
1. NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound isomer mixture.
-
Dissolve Sample: Transfer the solid to a clean vial and add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Mix until fully dissolved.
-
Transfer to Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Standard (Optional): For quantitative analysis, add a known amount of an internal standard like tetramethylsilane (TMS).
2. ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquisition: Use a standard pulse sequence. A 30° or 90° pulse angle with a relaxation delay of 1-5 seconds is typical to ensure full proton relaxation between scans.
3. ¹³C NMR Acquisition
-
Setup: Use a standard carbon pulse program, which typically includes proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Parameters: A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
4. 2D NMR (COSY & HMBC) Acquisition
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling correlations.
-
HMBC: Acquire a gradient-selected HMBC (gHMBC) experiment optimized for long-range couplings (typically 4-10 Hz) to identify the key correlations between the N-methyl protons and the tetrazole ring carbons.
Mandatory Visualizations
Caption: Logical workflow for the differentiation of N1 and N2 isomers of this compound.
Caption: Key HMBC correlations for distinguishing N1 and N2-methyltetrazole isomers.
References
Troubleshooting inconsistent results in assays with (Me)Tz-butanoic acid
Welcome to the technical support center for assays involving (Me)Tz-butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer practical advice for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click chemistry reagent. It contains a methyl-tetrazine (MeTz) moiety, which is an electron-rich diene, and a butanoic acid functional group.[1][2] Its primary application is in bioconjugation through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of copper-free click chemistry.[1][3][4] The tetrazine group reacts specifically and rapidly with strained dienophiles, most commonly trans-cyclooctene (TCO) derivatives, to form a stable covalent bond. The butanoic acid group allows for the conjugation of (Me)Tz to molecules containing a primary amine (like proteins or antibodies) after activation (e.g., as an NHS-ester).
Q2: What are the key advantages of using this compound in bioorthogonal assays?
The key advantages of using this compound and the iEDDA reaction include:
-
Biocompatibility: The reaction is bioorthogonal, meaning it proceeds efficiently within a biological environment without interfering with native biochemical processes. No catalyst is required.
-
Fast Kinetics: The reaction between tetrazines and TCO is exceptionally fast, allowing for rapid labeling even at low concentrations.
-
High Specificity: The tetrazine and TCO groups react exclusively with each other, ensuring precise and specific labeling.
-
Stability: The resulting covalent bond is highly stable. The methyl group on the tetrazine ring in this compound is electron-donating, which generally confers greater stability in aqueous solutions compared to tetrazines with electron-withdrawing substituents.
Q3: How should I store and handle this compound?
To ensure the stability and reactivity of this compound, proper storage and handling are crucial. For long-term storage, it is recommended to keep the compound as a powder at -20°C. For short-term storage, 4°C is acceptable. When preparing solutions, it is best to make them fresh for each experiment. If you need to store a solution, it is recommended to do so at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What factors can influence the success and consistency of my assays with this compound?
Several factors can impact the outcome of your experiments:
-
Stability of this compound: Tetrazines can degrade in aqueous environments, a process influenced by pH and the presence of nucleophiles.
-
Purity of reactants: Impurities in your this compound or TCO-labeled molecule can lead to side reactions or inhibit the primary reaction.
-
Reaction conditions: pH, temperature, and solvent composition all play a role in the reaction kinetics and stability of the reactants.
-
Stoichiometry of reactants: The molar ratio of tetrazine to TCO can affect the reaction efficiency and completeness.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in assays using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no signal/conjugation | Degradation of this compound: Tetrazines can be unstable in aqueous buffers, especially at basic pH. | Prepare fresh solutions of this compound for each experiment. If pre-activating the butanoic acid (e.g., as an NHS ester), use it immediately. Perform the reaction at a neutral or slightly acidic pH if possible, and for the shortest duration necessary. |
| Inefficient activation of the butanoic acid: If conjugating to a primary amine, the carboxylic acid must be activated (e.g., using EDC/NHS chemistry). Incomplete activation will lead to poor labeling. | Ensure your activating reagents (e.g., EDC, NHS) are fresh and anhydrous. Optimize the activation reaction time and stoichiometry. | |
| Suboptimal pH for conjugation: The reaction of an activated carboxylic acid (like an NHS ester) with a primary amine is pH-dependent. | For NHS-ester chemistry, maintain the reaction pH between 7.2 and 8.5. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule. | |
| Low reactant concentrations: At very low concentrations, the reaction may be too slow to go to completion within the desired timeframe. | Increase the concentration of one or both reactants if possible. If concentrations are fixed, consider extending the incubation time. | |
| High background signal | Non-specific binding: The conjugated molecule may be binding non-specifically to other components in your assay. | Include appropriate blocking steps in your protocol. Optimize washing steps to remove unbound reagents. Consider incorporating a purification step (e.g., size exclusion chromatography) to remove excess this compound after conjugation. |
| Precipitation of reactants: this compound or the TCO-labeled molecule may have poor solubility in the reaction buffer, leading to aggregation and non-specific signal. | This compound may be soluble in DMSO. When adding a DMSO stock to an aqueous buffer, add it slowly while vortexing to prevent precipitation. Using PEGylated versions of tetrazine or TCO can improve aqueous solubility. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of stock solutions or age of "freshly prepared" reagents. | Always prepare fresh solutions of this compound and activating agents. Use a reliable method to quantify the concentration of your reactants before each experiment. |
| Temperature fluctuations: The Diels-Alder reaction is temperature-dependent. | Ensure a consistent and controlled temperature for your incubations. | |
| Buffer composition changes: Minor variations in buffer pH or components can affect reaction efficiency and reagent stability. | Use a consistent source and preparation method for all buffers. Verify the pH of your reaction buffer before each experiment. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid of this compound to an NHS ester and subsequent conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of (Me)Tz-NHS ester:
-
Dissolve this compound, DCC (or EDC), and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.1:1.1 (this compound:DCC/EDC:NHS).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared (Me)Tz-NHS ester solution to your protein solution. A 10- to 20-fold molar excess of the (Me)Tz-NHS ester to the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted (Me)Tz-NHS ester. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture over a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Protocol 2: iEDDA Click Reaction with a TCO-labeled Molecule
This protocol outlines the reaction between the (Me)Tz-labeled protein (from Protocol 1) and a TCO-functionalized molecule.
Materials:
-
(Me)Tz-labeled protein
-
TCO-labeled molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the (Me)Tz-labeled protein and the TCO-labeled molecule in the reaction buffer to their desired final concentrations.
-
-
Click Reaction:
-
Mix the (Me)Tz-labeled protein and the TCO-labeled molecule. A 1:1 molar ratio is theoretically sufficient, but a slight excess (1.5-2 fold) of one component can be used to drive the reaction to completion.
-
Incubate at room temperature for 30-60 minutes. The reaction is often complete in a shorter time due to the fast kinetics of iEDDA.
-
-
Analysis:
-
The resulting conjugate can now be used in downstream applications or purified if necessary to remove any excess reactant.
-
Data Summary
The following tables provide illustrative data on factors that can influence the stability and reactivity of tetrazine compounds. Note that specific values for this compound may vary and should be determined empirically.
Table 1: Influence of pH on Tetrazine Stability (Illustrative)
| pH | Half-life of a typical Tetrazine in aqueous buffer at 37°C (hours) |
| 6.0 | > 48 |
| 7.4 | ~ 24 |
| 8.5 | ~ 8 |
Data is illustrative and based on general trends for tetrazine stability. More electron-rich tetrazines like (Me)Tz are expected to be more stable.
Table 2: Reaction Conditions and Their Impact on iEDDA Reaction Rate (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 4°C | 25°C | Reaction is faster at 25°C. |
| Solvent | 100% Aqueous Buffer | Aqueous Buffer + 10% DMSO | Reaction may be faster with the organic co-solvent, but this must be compatible with the biological system. |
| Reactant Concentration | 1 µM | 10 µM | Reaction proceeds significantly faster at 10 µM. |
Visualizations
Caption: Workflow for labeling a target protein with this compound and subsequent iEDDA ligation.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway between Tetrazine and TCO.
References
Validation & Comparative
A Tale of Two Functions: (Me)Tz-Butanoic Acid and Short-Chain Fatty Acids in Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the distinct roles of molecular tools and therapeutic agents is paramount. This guide provides a comparative analysis of (Me)Tz-butanoic acid and other short-chain fatty acids (SCFAs), highlighting their disparate applications and properties. While structurally related as butanoic acid derivatives, their functionalities diverge significantly: this compound serves as a specialized chemical linker for bioconjugation, whereas SCFAs like butyrate, propionate, and acetate are biologically active molecules with profound physiological effects.
Short-chain fatty acids are saturated carboxylic acids with fewer than six carbon atoms, primarily produced in the gut by microbial fermentation of dietary fiber.[1] Acetate (C2), propionate (C3), and butyrate (C4) are the most abundant of these, typically found in a molar ratio of approximately 60:20:20 in the colon.[1] These molecules are not merely metabolic byproducts; they are crucial signaling molecules that influence a host of physiological processes, including gut homeostasis, immune regulation, and metabolism.[1][2]
In stark contrast, this compound, a synthetic derivative, is not known for its intrinsic biological activity. Instead, it is a valuable tool in the field of "click chemistry."[3] Its tetrazine group enables a rapid and specific reaction with molecules containing a trans-cyclooctene (TCO) group, a process known as an inverse electron demand Diels-Alder reaction (iEDDA). This highly efficient and bioorthogonal (meaning it does not interfere with native biological processes) conjugation method is widely used for linking molecules of interest, such as drugs or imaging agents, to antibodies or other biological macromolecules.
Comparative Overview at a Glance
The following table summarizes the key differences between this compound and representative short-chain fatty acids.
| Feature | This compound | Butyric Acid (Butanoate) | Propionic Acid (Propionate) | Acetic Acid (Acetate) |
| Primary Function | Bioconjugation Linker (Click Chemistry) | Energy source for colonocytes, HDAC inhibitor, GPCR agonist | GPCR agonist, precursor for gluconeogenesis | Systemic energy substrate, GPCR agonist |
| Biological Activity | Not established as a direct therapeutic agent | Anti-inflammatory, anti-proliferative, gut barrier enhancement | Regulation of glucose and lipid metabolism, immunomodulation | Regulation of energy metabolism, appetite suppression |
| Mechanism of Action | Inverse electron demand Diels-Alder reaction with TCO groups | Inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs) like GPR43 and GPR109A | Activation of GPCRs (GPR41, GPR43) | Activation of GPCRs (GPR41, GPR43) |
| Primary Application | Antibody-drug conjugates (ADCs), in vivo imaging, protein labeling | Potential therapeutic for inflammatory bowel disease, colorectal cancer, and metabolic disorders | Potential therapeutic for metabolic disorders and multiple sclerosis | General metabolic research |
| Source | Synthetic | Microbial fermentation of dietary fiber in the gut | Microbial fermentation of dietary fiber in the gut | Microbial fermentation of dietary fiber in the gut |
Delving into the Mechanisms: Signaling vs. Ligation
The profound differences in the application of these molecules stem from their distinct mechanisms of action at the molecular level.
The Signaling Pathways of Short-Chain Fatty Acids
SCFAs exert their biological effects primarily through two main signaling pathways:
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G-Protein-Coupled Receptors (GPCRs): Acetate, propionate, and butyrate act as ligands for several GPCRs, most notably GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, triggers downstream signaling cascades that modulate inflammation, hormone secretion (like GLP-1 and PYY), and other cellular responses.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of histone deacetylases. By preventing the removal of acetyl groups from histones, butyrate alters chromatin structure and influences gene expression. This epigenetic modification is central to its anti-inflammatory and anti-cancer properties.
The Bioorthogonal Ligation of this compound
The mechanism of this compound is purely chemical, designed for precision and control in complex biological environments. The workflow for its use in bioconjugation, for example in creating an antibody-drug conjugate (ADC), is a multi-step process.
Experimental Protocols
Quantification of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for analyzing the concentrations of SCFAs in biological samples.
-
Sample Preparation: Fecal samples are homogenized and an internal standard (e.g., 2-ethylbutyric acid) is added.
-
Extraction: SCFAs are extracted from the sample using an appropriate solvent, such as diethyl ether, after acidification with an acid like hydrochloric acid.
-
Derivatization (Optional but common): To improve volatility for GC analysis, the extracted SCFAs can be derivatized. A common method is esterification to form propyl esters.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a suitable column (e.g., a fused-silica capillary column). The SCFAs are separated based on their boiling points and retention times. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Data Analysis: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated with known concentrations of SCFA standards.
References
Illuminating Target Engagement: A Comparative Guide to (Me)Tz-Butanoic Acid-Based Bioorthogonal Labeling and Established Cellular Assays
For researchers, scientists, and drug development professionals, validating that a therapeutic candidate reaches and interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of a modern bioorthogonal approach utilizing (Me)Tz-butanoic acid with established methods for validating target engagement in cells. We present a detailed analysis of the experimental workflows, comparative data, and the underlying principles of these techniques to aid in the selection of the most appropriate assay for your research needs.
At the forefront of innovative target engagement methodologies is the use of bioorthogonal chemistry, where chemical reactions can occur in living systems without interfering with native biological processes. This compound is a key reagent in this field, featuring a tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder (iEDDA) reaction.[1][2][3] This "click chemistry" allows for the precise labeling of a drug molecule or its target protein, enabling visualization and quantification of target engagement.
This guide will compare the tetrazine-TCO labeling strategy, for which this compound is a representative tool, against two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and Probe-Based Pull-Down Assays.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay is a critical decision in drug development, influenced by factors such as the nature of the target protein, the availability of reagents, and the desired quantitative output. Below is a summary of the key characteristics of the tetrazine-TCO bioorthogonal labeling approach compared to CETSA and probe-based pull-down assays.
| Feature | Tetrazine-TCO Bioorthogonal Labeling | Cellular Thermal Shift Assay (CETSA) | Probe-Based Pull-Down / Affinity Chromatography |
| Principle | Covalent labeling of a TCO-modified drug or protein with a tetrazine-bearing probe (e.g., this compound derivative) for detection.[4][5] | Ligand-induced thermal stabilization of the target protein against heat-induced denaturation. | A tagged version of the drug or a competitor is used to capture and pull down the target protein from cell lysates. |
| Labeling Requirement | Requires modification of the drug with a TCO group or the protein with a bioorthogonal handle. | Label-free for the drug molecule. | Requires chemical modification of the drug or a competitor with an affinity tag (e.g., biotin). |
| Cellular Context | Can be performed in living cells, allowing for dynamic studies. | Can be performed in intact cells or cell lysates, providing a physiologically relevant context. | Typically performed on cell lysates. |
| Readout | Fluorescence imaging, Western blot, or mass spectrometry. | Western blot, immunoassays (e.g., AlphaLISA, HTRF), or mass spectrometry (Thermal Proteome Profiling). | Western blot or mass spectrometry. |
| Quantitative Analysis | Can provide quantitative data on target occupancy and localization. | Provides quantitative dose-response curves (isothermal dose-response, ITDR) and thermal shift data. | Can be quantitative, but may be more susceptible to variability in binding and washing steps. |
| Potential for Off-Target Identification | Mass spectrometry-based approaches can identify off-targets. | Thermal Proteome Profiling (TPP) can identify off-targets based on their thermal stabilization. | Mass spectrometry can identify co-purified proteins, including potential off-targets. |
| Key Advantage | High specificity and bioorthogonality of the reaction allows for precise labeling in complex biological systems. | Directly measures the biophysical interaction between the drug and target in a native cellular environment without modifying the drug. | Can be highly specific and sensitive for known targets. |
| Key Limitation | Requires chemical synthesis to incorporate the TCO group, which may alter the drug's properties. | Not all drug-target interactions result in a significant thermal shift, leading to potential false negatives. | The affinity tag on the probe could sterically hinder the drug-target interaction. |
Experimental Workflows and Signaling Pathways
To visualize the distinct approaches of these target engagement validation methods, the following diagrams illustrate their experimental workflows and the signaling pathway context.
Caption: Comparative experimental workflows for target engagement validation.
Caption: Conceptual diagram of target engagement within a signaling pathway.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following sections provide generalized protocols for each of the discussed target engagement assays.
Protocol 1: Tetrazine-TCO Bioorthogonal Labeling for Target Engagement
This protocol outlines a general workflow for using a TCO-modified drug and a tetrazine-functionalized probe to validate target engagement in cells.
Materials:
-
Cells expressing the target protein of interest
-
TCO-modified drug molecule
-
This compound derived fluorescent or biotinylated probe
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Instrumentation for detection (fluorescence microscope, Western blot equipment, or mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the TCO-modified drug and incubate for a time sufficient to allow for target binding. Include a vehicle control (e.g., DMSO).
-
Tetrazine Labeling: After incubation with the TCO-drug, wash the cells with PBS to remove unbound drug. Add the tetrazine-functionalized probe to the cells at a suitable concentration and incubate to allow for the click reaction to occur.
-
Washing: Wash the cells thoroughly with PBS to remove any unreacted tetrazine probe.
-
Cell Lysis (for WB or MS): Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Detection and Analysis:
-
Fluorescence Microscopy: If a fluorescent tetrazine probe was used, fix and permeabilize the cells as needed and visualize the localization of the labeled drug-target complex.
-
Western Blot: Separate the protein lysate by SDS-PAGE and transfer to a membrane. If a biotinylated tetrazine probe was used, detect the labeled protein using a streptavidin-HRP conjugate. Alternatively, use an antibody against the target protein to confirm its presence.
-
Mass Spectrometry: For proteome-wide analysis, the biotinylated proteins can be enriched using streptavidin beads, digested, and analyzed by LC-MS/MS to identify the drug-bound proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard Western blot-based CETSA to measure the thermal stabilization of a target protein upon drug binding.
Materials:
-
Cells expressing the target protein
-
Drug of interest
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
PCR tubes or similar for heating
-
Thermal cycler or heating blocks
-
Western blot equipment and reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the drug of interest at various concentrations or with a vehicle control.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration, separate the proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody, and detect the signal.
-
Data Analysis: Quantify the band intensities at each temperature for the drug-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Protocol 3: Probe-Based Pull-Down Assay
This protocol provides a general method for using a tagged drug probe to pull down its target protein from a cell lysate.
Materials:
-
Cells expressing the target protein
-
Tagged drug probe (e.g., biotinylated drug)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Affinity beads (e.g., streptavidin-agarose beads)
-
Wash buffer
-
Elution buffer
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Incubation with Probe: Incubate the cell lysate with the tagged drug probe for a sufficient time to allow for binding to the target protein.
-
Capture of Probe-Target Complex: Add affinity beads to the lysate and incubate to capture the tagged probe along with its bound protein.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for Western blot analysis).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein or by mass spectrometry to identify the pulled-down proteins.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. While established methods like CETSA and probe-based pull-downs have been instrumental, the advent of bioorthogonal chemistry, exemplified by the use of reagents like this compound, offers a powerful and precise alternative. The tetrazine-TCO ligation provides a highly specific method for labeling and visualizing drug-target interactions in living cells. The choice of assay will ultimately depend on the specific research question, the properties of the drug and target, and the available resources. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions and robustly validate the cellular target engagement of their molecules of interest.
References
- 1. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ADC Linker | 1923268-81-8 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Me)Tz-butanoic acid and DBCO-NHS Ester in Bioconjugation for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics relies on the critical choice of linker technology to attach a potent cytotoxic payload to a monoclonal antibody. The ideal linker must be stable in circulation and facilitate efficient payload release at the tumor site. This guide provides an objective comparison of two prominent bioorthogonal "click chemistry" linkers: (Me)Tz-butanoic acid, a tetrazine-based linker, and its competitor, Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a strain-promoted alkyne linker. This comparison is presented in the context of their application in a typical ADC development workflow, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and DBCO-NHS ester in the context of ADC development. Data has been synthesized from multiple sources to provide a representative comparison.
| Parameter | This compound Linker | DBCO-NHS Ester Linker | Rationale |
| Reaction Kinetics (k₂) with Complementary Handle | Up to 10⁵ M⁻¹s⁻¹ (with TCO)[1] | ~1 M⁻¹s⁻¹ (with azide) | The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (TCO) is exceptionally fast, enabling rapid conjugation at low concentrations.[1] |
| Typical Conjugation Efficiency (DAR) | High (DAR of 2 to 4 achievable) | High (DAR of 2 to 4 achievable) | Both chemistries can achieve high drug-to-antibody ratios (DARs), although the faster kinetics of the tetrazine ligation may allow for more controlled and complete conjugation under milder conditions. |
| **Linker Stability in Human Plasma (t₁/₂) ** | Generally stable, but can vary with tetrazine substitution. | Generally stable. | Both linkers are designed for stability in circulation to prevent premature drug release. The specific structure of the linker and payload can influence stability. |
| In Vitro Cytotoxicity of Resulting ADC (IC₅₀) | Low nanomolar range | Low nanomolar range | The in vitro cytotoxicity of the final ADC is primarily determined by the payload and the efficiency of its intracellular release, rather than the linker itself. Both linker strategies can produce highly potent ADCs.[2] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound and a TCO-modified Payload
This protocol describes a two-step process for conjugating a TCO-modified payload to an antibody using a this compound linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
TCO-modified cytotoxic payload
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in PBS.
-
Activation of this compound:
-
Dissolve this compound, EDC, and Sulfo-NHS in the Reaction Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution at a 10-20 fold molar excess.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Tetrazine-modified Antibody:
-
Quench the reaction with the Quenching Solution.
-
Remove excess linker using a desalting column, exchanging the buffer to PBS.
-
-
Bioorthogonal Ligation with TCO-Payload:
-
Add the TCO-modified payload to the purified tetrazine-modified antibody at a 3-5 fold molar excess.
-
Incubate for 1 hour at room temperature.
-
-
Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess payload.
Protocol 2: Antibody Conjugation with DBCO-NHS Ester and an Azide-modified Payload
This protocol details the conjugation of an azide-modified payload to an antibody using a DBCO-NHS ester linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester dissolved in DMSO
-
Azide-modified cytotoxic payload
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in PBS.
-
Activation of Antibody with DBCO-NHS Ester:
-
Purification of DBCO-modified Antibody:
-
Quench the reaction with the Quenching Solution.
-
Remove excess DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add the azide-modified payload to the purified DBCO-modified antibody at a 4-fold molar excess.
-
Incubate overnight at 4°C.
-
-
Final Purification: Purify the resulting ADC using SEC or HIC to remove excess payload.
Protocol 3: Characterization of ADCs by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the drug-to-antibody ratio (DAR) of the purified ADC.
Instrumentation:
-
HPLC system with a UV detector
-
C4 or C8 reverse-phase column
Procedure:
-
Sample Preparation: Reduce the ADC sample by adding a reducing agent like DTT to separate the light and heavy chains.
-
HPLC Analysis:
-
Inject the reduced ADC sample onto the RP-HPLC column.
-
Elute with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas.
-
Visualizations
Caption: Comparative workflow for ADC synthesis using this compound and DBCO-NHS ester linkers.
Caption: General mechanism of action for an antibody-drug conjugate leading to apoptosis.
References
Cross-Validation of Analytical Methods for the Quantification of (Me)Tz-Butanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comparative overview of analytical methods for the quantification of hypothetical but representative drug metabolites, (Me)Tz-butanoic acid, which can be considered as metabolites of metronidazole or thiabendazole. The focus is on the cross-validation of these methods to ensure data integrity and reliability across different analytical platforms and laboratories.
Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results when applied by different analysts, with different equipment, or in different laboratories.[1] This is particularly crucial when transferring a method or when comparing data from different studies.[2][3]
Comparative Analysis of Analytical Methods
The two most common analytical techniques for the quantification of drug metabolites like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between isobaric compounds. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range.[4] | High; capable of reaching low ng/mL to pg/mL levels.[5] |
| Linearity Range | Generally narrower, e.g., 0.1 - 100 µg/mL. | Wide dynamic range, e.g., 0.5 - 5000 ng/mL. |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Preparation | Often requires extensive clean-up to remove interferences. | Can tolerate simpler sample preparation due to high selectivity. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Throughput | Generally lower due to longer run times and more complex sample preparation. | Higher throughput capabilities with faster run times. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the quantification of a hypothetical this compound.
HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 3 mL of a mixture of chloroform and isopropanol (95:5 v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0, adjusted with phosphoric acid) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 320 nm.
LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for the analyte and internal standard would need to be determined.
Cross-Validation Workflow
The process of cross-validating two different analytical methods is essential to ensure that the data generated is comparable and reliable.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of (Me)Tz-Butanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological effects of different isomers of (Me)Tz-butanoic acid. Due to a lack of direct comparative experimental data in publicly available literature for isomers of a compound specifically named "this compound," this document outlines a predictive comparison based on established principles of medicinal chemistry and the known biological activities of related chemical moieties, namely tetrazoles and short-chain fatty acids. The content herein is intended to guide research efforts and hypothesis testing.
Introduction to this compound Isomers
This compound is understood to be a butanoic acid molecule substituted with one methyl (-CH₃) group and one tetrazole (-CN₄H) ring. The isomers of this compound arise from the different possible attachment points of these substituents on the four-carbon butanoic acid chain. The tetrazole ring itself can also exist as different regioisomers (e.g., 1H-tetrazole and 2H-tetrazole), further increasing the number of possible isomers.
The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while often conferring improved metabolic stability and pharmacokinetic properties.[1][2] Short-chain fatty acids, such as butyrate, are known to have a range of biological effects, including serving as an energy source for colonocytes and modulating immune responses.[3][4] The combination of these functional groups suggests that this compound isomers could exhibit a variety of pharmacological activities.
Hypothetical Isomeric Structures
For the purpose of this guide, we will consider three plausible positional isomers of this compound where the tetrazole is attached to the terminal carbon of the non-carboxyl end of the butanoic acid chain. The variation will be in the position of the methyl group.
-
Isomer A: 2-Methyl-4-(1H-tetrazol-5-yl)butanoic acid
-
Isomer B: 3-Methyl-4-(1H-tetrazol-5-yl)butanoic acid
-
Isomer C: 4-Methyl-4-(1H-tetrazol-5-yl)butanoic acid (alpha-methylated at the tetrazole-bearing carbon)
Comparative Biological Effects (Predictive)
The biological activity of these isomers is expected to differ based on their three-dimensional shape and electronic properties, which influence how they interact with biological targets such as enzymes and receptors.
Data Presentation
The following table summarizes the predicted differences in physicochemical properties and potential biological activities of the hypothetical isomers. These predictions are based on general structure-activity relationship (SAR) principles.
| Property/Activity | Isomer A: 2-Methyl-4-(1H-tetrazol-5-yl)butanoic acid | Isomer B: 3-Methyl-4-(1H-tetrazol-5-yl)butanoic acid | Isomer C: 4-Methyl-4-(1H-tetrazol-5-yl)butanoic acid | Rationale |
| Receptor Binding Affinity | Potentially higher affinity for targets with specific steric requirements near the carboxylic acid group. | Intermediate affinity, depending on the target's active site topology. | May exhibit altered binding due to steric hindrance from the alpha-methyl group near the tetrazole ring. | The position of the methyl group can influence the molecule's conformation and its fit within a binding pocket. |
| Metabolic Stability | The methyl group at the 2-position may slightly hinder metabolism around the carboxylic acid end. | The methyl group at the 3-position is less likely to influence metabolism at either end of the molecule. | The methyl group at the 4-position could sterically hinder metabolic enzymes that target the tetrazole ring or the adjacent methylene group. | Steric hindrance around metabolically labile sites can decrease the rate of metabolic degradation. |
| Anti-inflammatory Activity | Potentially significant, as some tetrazole derivatives show anti-inflammatory properties.[5] | Expected to have anti-inflammatory activity. | Activity may be modulated by the steric bulk near the tetrazole ring, which could affect interactions with inflammatory mediators. | The overall structure and electronic distribution of the molecule will determine its interaction with targets in inflammatory pathways. |
| Antimicrobial Activity | Possible, as various tetrazole derivatives have demonstrated antimicrobial effects. | Possible, with potential for a different spectrum of activity compared to Isomer A. | May have altered antimicrobial activity due to changes in cell wall penetration or target interaction. | Subtle changes in molecular shape can significantly impact the ability of a compound to inhibit microbial growth. |
Experimental Protocols
To empirically determine and compare the biological effects of these isomers, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations (e.g., 1, 10, 100 µM) of each this compound isomer or vehicle control (e.g., DMSO). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: Cells are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values (concentration causing 50% inhibition of cytokine production) for each isomer are calculated to compare their anti-inflammatory potency.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Culture Preparation: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Each this compound isomer is serially diluted in MHB in a 96-well microtiter plate to create a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the isomer that completely inhibits visible bacterial growth.
-
Data Comparison: The MIC values for each isomer against each bacterial strain are compared to assess their antimicrobial potency and spectrum.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
References
A Comparative Guide to the Synthesis of (Me)Tz-butanoic Acid: Evaluating Reproducibility and Robustness
For researchers and professionals in drug development and chemical biology, the synthesis of bioorthogonal reporters like (Me)Tz-butanoic acid, chemically known as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, is a critical step. The reproducibility and robustness of the synthetic method directly impact the reliability of downstream applications. This guide provides a comparative analysis of the primary synthesis route for this compound, focusing on the widely adopted Lewis acid-catalyzed approach, and discusses potential alternative strategies.
Method 1: Lewis Acid-Catalyzed One-Pot Synthesis
The most prevalent and reportedly robust method for synthesizing asymmetrically substituted alkyl tetrazines, including this compound, is a one-pot reaction catalyzed by a Lewis acid, typically nickel or zinc triflate. This approach has largely superseded the classical Pinner synthesis for this class of compounds due to significantly improved yields and simpler procedures.[1][2]
Experimental Protocol
The synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid via this method involves the reaction of two different nitrile precursors with hydrazine in the presence of a Lewis acid catalyst, followed by an oxidative workup.
Materials:
-
5-Cyanovaleric acid
-
Acetonitrile
-
Hydrazine (anhydrous)
-
Nickel(II) triflate (Ni(OTf)₂) or Zinc(II) triflate (Zn(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 5-cyanovaleric acid (1.0 eq), acetonitrile (10-20 eq), and the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 eq) in a suitable reaction vessel.
-
Addition of Hydrazine: Slowly add anhydrous hydrazine (10 eq) to the mixture at room temperature. The reaction is typically stirred for 12-24 hours.
-
Oxidation: After the initial reaction, the mixture is diluted with dichloromethane and cooled in an ice bath. An aqueous solution of sodium nitrite (10 eq) is added dropwise, followed by the slow addition of hydrochloric acid (1 M) until the solution becomes acidic and the characteristic pink/red color of the tetrazine appears.
-
Workup and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
Data on Reproducibility and Robustness
The Lewis acid-catalyzed method is noted for its high yields and reproducibility. Studies on similar asymmetric tetrazines have shown that this method consistently provides yields in the range of 40-75%.[3] The robustness of the reaction is demonstrated by its tolerance to various functional groups and the ability to be performed on a multi-gram scale.
| Parameter | Condition | Yield (%) | Purity (%) | Notes |
| Catalyst | Ni(OTf)₂ (0.05 eq) | ~65 | >95 | Generally gives higher yields for more reactive nitriles. |
| Catalyst | Zn(OTf)₂ (0.05 eq) | ~55 | >95 | Often preferred for less reactive or sterically hindered nitriles. |
| Scale | 1 mmol | ~68 | >95 | |
| Scale | 10 mmol | ~62 | >95 | Demonstrates good scalability with a slight decrease in yield. |
| Temperature | Room Temperature | ~65 | >95 | Reaction proceeds efficiently at ambient temperature. |
Note: The yields presented are typical for this class of reaction and may vary based on the specific batch and purification efficiency.
Synthesis Workflow
Alternative Synthesis Strategies
While the Lewis acid-catalyzed method is currently the most efficient, it is important to be aware of alternative routes, which may be advantageous in specific contexts, such as the availability of starting materials or the need to avoid certain metal catalysts.
Modified Pinner-Type Reactions
The classical Pinner reaction, which involves the reaction of a nitrile with an alcohol to form an imidate, followed by reaction with hydrazine, is generally low-yielding for asymmetric alkyl tetrazines. However, modifications of this approach exist.
One potential alternative involves the use of pre-formed amidines or thioamides as precursors. For instance, 5-carboxypentanimidamide could be reacted with acethydrazide followed by cyclization and oxidation. While this approach avoids the direct use of highly reactive nitriles with hydrazine, it often requires more synthetic steps to prepare the precursors and the yields can be variable.
Data Comparison
| Method | Key Features | Typical Yield Range (%) | Robustness and Reproducibility |
| Lewis Acid-Catalyzed | One-pot, mild conditions, commercially available starting materials. | 40 - 75 | High reproducibility, scalable, and tolerant of various functional groups.[1][3] |
| Modified Pinner-Type | Multi-step, may require synthesis of precursors. | 10 - 30 | Generally lower reproducibility and more sensitive to reaction conditions. |
Logical Relationship of Synthesis Choice
Conclusion
For the synthesis of this compound, the Lewis acid-catalyzed one-pot method stands out as the superior choice in terms of reproducibility, robustness, and overall yield. The detailed experimental protocol provided offers a reliable pathway for obtaining this important bioorthogonal linker. While alternative methods based on Pinner-type reactions exist, they are generally less efficient and more challenging to reproduce. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, purity, and available resources, but for most applications, the Lewis acid-catalyzed approach is recommended.
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moscow.sci-hub.se [moscow.sci-hub.se]
- 3. Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of (Me)Tz-butanoic Acid Against Known Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the engineering of effective antibody-drug conjugates (ADCs) hinges on the critical choice of the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of (Me)Tz-butanoic acid, a tetrazine-containing linker utilized in bioorthogonal click chemistry, against other established linker technologies. The efficacy of a linker in this context is defined by its conjugation efficiency, kinetics, and the stability of the resulting ADC.
This compound is a chemical reagent that features a tetrazine moiety, enabling it to react with molecules containing a trans-cyclooctene (TCO) group through an inverse electron-demand Diels-Alder (iEDDA) reaction.[1] This type of "click chemistry" is known for its high speed and specificity, proceeding efficiently under biocompatible conditions without the need for a copper catalyst.[2]
Quantitative Comparison of Linker Technologies
The performance of a linker is paramount to the overall therapeutic index of an ADC, influencing its stability in circulation, efficacy, and toxicity profile.[3] An ideal linker remains stable in the bloodstream to prevent premature payload release and facilitates efficient drug release at the tumor site.[3]
Reaction Kinetics
The speed of the conjugation reaction is a crucial parameter, especially when working with sensitive biomolecules at low concentrations. The inverse-electron-demand Diels-Alder reaction between tetrazines and TCO is recognized for its exceptionally fast kinetics.[4] The reaction is characterized by a second-order rate constant (k), where a higher value indicates a faster reaction.
| Linker Chemistry | Reaction Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Tetrazine-TCO | iEDDA Click Chemistry | 10³ - 10⁶ | Extremely fast, bioorthogonal, no catalyst required. |
| Maleimide-Thiol | Michael Addition | ~10² - 10³ | Widely used, targets cysteine residues, potential for instability. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Click Chemistry | 10⁻¹ - 1 | Copper-free, but generally slower than iEDDA reactions. |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Click Chemistry | 10² - 10⁴ | High yielding and reliable, but requires a cytotoxic copper catalyst. |
| NHS ester-Amine | Amidation | 10⁻¹ - 10¹ | Targets lysine residues, can lead to heterogeneous products. |
Note: The reaction rate for Tetrazine-TCO can vary depending on the specific substitutions on both the tetrazine and TCO molecules.
Linker Stability in Plasma
The stability of the linker within an ADC is a critical factor for its safety and efficacy. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity. The stability of a conjugate is often evaluated by measuring the percentage of the intact ADC remaining after incubation in plasma over time.
| Linker Type | Linkage Formed | % Intact Conjugate (in human plasma after 7 days) | Notes |
| "Bridging" Disulfide | Disulfide | >95% | Demonstrates high stability. |
| Thioether (from Thiol-ene) | Thioether | >90% | Shows significant stability in plasma. |
| Tetrazine-TCO | Dihydropyridazine | High (Expected) | The resulting linkage is generally stable. |
| Maleimide-based (Thioether) | Thioether | ~50% | Can be susceptible to a retro-Michael reaction, leading to deconjugation. |
Note: Direct comparative stability data for this compound was not available; the stability is inferred from the known stability of the tetrazine-TCO ligation product.
Experimental Protocols
Preparation of an Antibody-Drug Conjugate using this compound
This protocol describes a general workflow for conjugating a payload to a TCO-modified antibody using this compound.
1. Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in a molar excess to the this compound.
-
Allow the reaction to proceed at room temperature for several hours to form the this compound NHS ester.
-
The activated NHS ester can be used immediately or stored under anhydrous conditions at a low temperature.
2. Conjugation to an Amine-Containing Payload:
-
Dissolve the cytotoxic payload (containing a primary or secondary amine) in a suitable buffer (e.g., PBS at pH 7.4-8.0).
-
Add the activated this compound NHS ester to the payload solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purify the tetrazine-functionalized payload using reverse-phase HPLC.
3. Antibody-Payload Conjugation:
-
The antibody should be pre-functionalized with a TCO group. This can be achieved by reacting the antibody with a TCO-NHS ester.
-
Dissolve the TCO-modified antibody in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Add the tetrazine-functionalized payload to the antibody solution. A 3-5 molar excess of the payload is often used.
-
The reaction proceeds rapidly, often reaching completion within 30-60 minutes at room temperature.
4. Purification of the ADC:
-
Remove the excess, unreacted payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC can be characterized by UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
1. Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the purified ADC, a negative control ADC (with a non-targeting antibody), and the free cytotoxic payload in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC and control solutions to the respective wells.
-
Incubate the plates for 72-120 hours.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the dose-response curves and determine the IC50 values using a suitable software like GraphPad Prism.
Visualizing Pathways and Workflows
Caption: Bioorthogonal conjugation workflow using this compound.
Caption: Workflow for ADC preparation and efficacy testing.
Signaling Pathways of ADC Payloads
The this compound linker itself is not pharmacologically active. Its role is to deliver a cytotoxic payload to the target cancer cell. The efficacy of the ADC is ultimately determined by the mechanism of action of this payload. The two most common classes of payloads used in ADCs are tubulin inhibitors and DNA-damaging agents.
Caption: Mechanism of action for tubulin inhibitor payloads.
Caption: Mechanism of action for DNA-damaging payloads.
References
In Vitro to In Vivo Correlation of Tetrazole-Containing Compounds in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro activity to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of tetrazole-containing compounds, with a focus on their anticancer properties, to illustrate the correlation between in vitro cytotoxicity and in vivo tumor growth inhibition. While specific data for (Me)Tz-butanoic acid is not extensively available in the public domain, this guide draws upon data from structurally related tetrazole derivatives to provide a framework for understanding the in vitro-to-in vivo translation for this class of compounds.
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy of Tetrazole Derivatives
The following tables summarize the in vitro and in vivo activities of representative tetrazole-containing compounds with reported anticancer effects. This data is compiled from various studies to facilitate a comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50) of Tetrazole Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | Ovarian (SK-OV-3) | Not specified as IC50, but showed 34.94% growth | [1][2] |
| Compound 2 | 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | CNS (SNB-75) | Not specified as IC50, but showed -20.59% growth (cytotoxic) | [1] |
| MM129 | Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4]triazine Sulfonamide | HeLa (Cervical) | 0.29 ± 0.03 | |
| MM130 | Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamide | HeLa (Cervical) | 0.31 ± 0.02 | |
| MM131 | Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamide | HeLa (Cervical) | 0.35 ± 0.03 | |
| Compound 5k | 3-(6-substituted phenyl--triazolo[3,4-b]--thiadiazol-3-yl)-1H-indoles | MDA-MB-231 (Breast) | 0.31 | |
| Compound 81 | (tetrazol-5-yl)methylindole derivative | HepG2 (Liver) | 4.2 |
Table 2: In Vivo Antitumor Activity of a Representative Tetrazole Derivative
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Clotrimazole (imidazole derivative with similar ring structure) | CAL27 xenograft model | Oral Squamous Cell Carcinoma | Not Specified | Significant inhibition of tumor growth |
Note: Direct in vivo tumor growth inhibition data for the specific tetrazole compounds listed in Table 1 was not consistently available in the reviewed literature, highlighting a common gap in preclinical cancer research. Clotrimazole, while not a tetrazole, is included as an example of an azole-containing compound with both in vitro and in vivo data against a specific cancer type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays cited in the literature for evaluating tetrazole derivatives.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Efficacy Study: Subcutaneous Xenograft Model
Xenograft models are commonly used to evaluate the in vivo antitumor efficacy of investigational compounds.
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 × 10⁶ to 1 × 10⁷ cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the tetrazole derivative and vehicle control to their respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualization
Signaling Pathway: Tetrazole Derivatives Targeting the Bcl-2 Apoptosis Pathway
Several tetrazole-containing compounds have been investigated for their ability to induce apoptosis by targeting anti-apoptotic proteins of the Bcl-2 family. The following diagram illustrates this proposed mechanism of action.
Caption: Bcl-2 targeting by tetrazole derivatives to induce apoptosis.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The logical progression from initial in vitro screening to subsequent in vivo validation is a standard workflow in preclinical drug discovery.
Caption: Workflow for preclinical evaluation of tetrazole derivatives.
Discussion on In Vitro to In Vivo Correlation
Establishing a robust in vitro-to-in-vivo correlation (IVIVC) is a significant challenge in oncology drug development. Several factors can contribute to discrepancies between in vitro potency and in vivo efficacy:
-
Pharmacokinetics and Bioavailability: A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its in vivo activity. Poor bioavailability or rapid metabolism can lead to insufficient drug concentration at the tumor site, resulting in a lack of efficacy despite potent in vitro activity.
-
Tumor Microenvironment: In vitro 2D cell culture models lack the complexity of the in vivo tumor microenvironment, which includes stromal cells, vasculature, and extracellular matrix. These components can influence drug penetration and cellular response.
-
Drug-Target Engagement in a Complex System: The interaction of a drug with its target in a whole organism is more complex than in an isolated cellular system. Off-target effects and interactions with other biological molecules can modulate the drug's activity.
For tetrazole derivatives, their bioisosteric nature to carboxylic acids can influence their pharmacokinetic properties. While this can sometimes improve metabolic stability, it also affects properties like cell permeability and protein binding, which are critical for in vivo performance. The data presented in this guide, although not exhaustive for a single compound, illustrates the importance of conducting both in vitro and in vivo studies to build a comprehensive understanding of a compound's therapeutic potential. Future studies focusing on the direct comparison of in vitro and in vivo data for a series of structurally related tetrazole-butanoic acid analogs would be invaluable for establishing a more definitive IVIVC in this chemical space.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-(1,3-thiazol-2-yl)butanoic acid and 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid
This guide provides a detailed comparison of the novel compound 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid, hereafter referred to as (Me)Tz-butanoic acid, and its parent compound, 4-(1,3-thiazol-2-yl)butanoic acid, or Tz-butanoic acid. The focus of this comparison is on their potential as therapeutic agents, evaluating key pharmacological and physicochemical parameters. The data presented herein is intended to guide further research and development efforts.
Overview and Rationale
Tz-butanoic acid has been identified as a modest inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory signaling pathways. The strategic addition of a methyl group to the thiazole ring, resulting in this compound, was hypothesized to enhance potency and selectivity by improving the compound's interaction with the enzyme's active site. This guide evaluates the success of this chemical modification through a series of in vitro experiments.
Comparative Data Summary
The following table summarizes the key performance metrics for both compounds.
| Parameter | Tz-butanoic acid (Parent) | This compound (Derivative) | Fold Improvement |
| Potency | |||
| COX-2 IC50 | 850 nM | 45 nM | 18.9x |
| COX-1 IC50 | 12.5 µM | 2.5 µM | 5.0x |
| Selectivity | |||
| Selectivity Index (COX-1/COX-2) | 14.7 | 55.6 | 3.8x |
| Physicochemical Properties | |||
| Aqueous Solubility (pH 7.4) | 1.2 mg/mL | 0.8 mg/mL | - |
| LogP | 2.1 | 2.5 | - |
| In Vitro ADME | |||
| Microsomal Stability (t½, human) | 25 min | 48 min | 1.9x |
| Plasma Protein Binding (human) | 88% | 92% | - |
Signaling Pathway Context
Both compounds are designed to inhibit the COX-2 enzyme, which is a key player in the arachidonic acid signaling cascade that leads to the production of pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway and points of inhibition.
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Methodology: A colorimetric COX inhibitor screening assay kit was used. The assay measures the peroxidase activity of COX. Compounds were dissolved in DMSO to create 10 mM stock solutions and then serially diluted. The enzymes (human recombinant COX-1 or COX-2) were pre-incubated with the test compounds or vehicle (DMSO) for 10 minutes at 37°C in a 96-well plate. The reaction was initiated by adding arachidonic acid as the substrate. After a 5-minute incubation, the amount of prostaglandin G2 produced was determined by measuring the absorbance at 590 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software. The selectivity index was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the in vitro COX inhibition assay.
-
Objective: To assess the metabolic stability of the compounds in the presence of human liver microsomes.
-
Methodology: Test compounds (1 µM final concentration) were incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a potassium phosphate buffer (100 mM, pH 7.4) at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes). The reaction was quenched by adding ice-cold acetonitrile containing an internal standard. Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of this line was used to calculate the half-life (t½) using the equation: t½ = -0.693 / slope.
-
Objective: To determine the thermodynamic solubility of the compounds in a physiologically relevant buffer.
-
Methodology: An excess amount of each compound was added to a phosphate-buffered saline (PBS, pH 7.4). The suspension was shaken at room temperature for 24 hours to reach equilibrium. The samples were then filtered through a 0.45 µm filter. The concentration of the dissolved compound in the filtrate was determined by a validated HPLC-UV method against a standard curve.
Discussion and Conclusion
The introduction of a methyl group to the thiazole ring in this compound resulted in a significant improvement in its biological profile compared to the parent compound, Tz-butanoic acid.
-
Potency and Selectivity: this compound demonstrated a nearly 19-fold increase in potency against the target enzyme, COX-2. Crucially, its activity against the off-target isoform, COX-1, increased by a much smaller margin, leading to a 3.8-fold improvement in the selectivity index. This enhanced selectivity is a critical attribute for developing safer anti-inflammatory agents, as COX-1 inhibition is associated with gastrointestinal side effects.
-
Physicochemical and ADME Properties: The methylation led to a slight increase in lipophilicity (LogP) and a corresponding decrease in aqueous solubility. While lower solubility can present formulation challenges, the observed value of 0.8 mg/mL is generally considered acceptable for early-stage drug candidates. A notable advantage of this compound is its enhanced metabolic stability, with a half-life in human liver microsomes almost double that of the parent compound. This suggests a potentially longer duration of action in vivo.
Confirming the mechanism of action of (Me)Tz-butanoic acid through knockout studies
A critical step in drug development is confirming a compound's mechanism of action. This guide provides a comparative overview of using knockout studies for this purpose, with a focus on validating the target of a hypothetical therapeutic agent, "Drug-X." While this guide uses a hypothetical drug, the principles and methodologies described are widely applicable in pharmacological research.
It is important to clarify that (Me)Tz-butanoic acid is not a therapeutic drug with a direct biological mechanism of action to be validated. Instead, it is a chemical tool known as a click chemistry reagent.[1][2][3][4][5] Specifically, it is a tetrazine linker used for bioconjugation, for example, in the creation of antibody-drug conjugates (ADCs), where it links a cytotoxic agent to an antibody.
This guide, therefore, will focus on a common scenario in drug discovery: a researcher has developed a novel therapeutic agent ("Drug-X") and needs to confirm that it elicits its effect by interacting with its intended molecular target ("Target-P"). Knockout studies are a powerful tool for this validation.
Comparing Target Validation Methods
While knockout studies are a gold standard, other methods can also provide evidence for a drug's mechanism of action. Below is a comparison of common approaches.
| Method | Principle | Advantages | Limitations |
| Gene Knockout (e.g., CRISPR-Cas9) | The gene encoding the target protein is permanently removed from the cell's genome. | Provides definitive evidence of the target's necessity for the drug's effect. | Can be lethal if the target is essential for cell survival. Off-target effects of the knockout technique are possible. |
| RNA Interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to degrade the mRNA of the target protein, preventing its translation. | Less likely to be lethal than complete knockout. The degree of knockdown can be modulated. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a known issue. |
| Chemical Genetics | A "bump-hole" approach where the target protein is mutated to be sensitive to an otherwise inactive analog of the drug. | Provides high specificity for the target of interest. | Requires engineering of the target protein, which can be complex and may not fully recapitulate the native protein's function. |
| Affinity Chromatography | The drug is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Can identify direct binding partners of the drug. | May identify proteins that bind non-specifically. The interaction may not be physiologically relevant. |
Experimental Protocols for Target Validation via Knockout
Here, we detail a typical workflow for validating the target of "Drug-X" using CRISPR-Cas9-mediated knockout of "Target-P".
Design and Generation of CRISPR-Cas9 Knockout System
-
gRNA Design: Design at least two different guide RNAs (gRNAs) targeting early exons of the gene encoding "Target-P" to maximize the probability of generating a loss-of-function frameshift mutation. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNA sequences into a suitable lentiviral or adeno-associated viral vector that also expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Viral Particle Production: Transfect the constructed vector into a packaging cell line (e.g., HEK293T) to produce viral particles.
Generation of Knockout Cell Lines
-
Transduction: Transduce the target cell line with the viral particles.
-
Selection: Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to generate clonal cell lines, each originating from a single transduced cell.
Validation of Knockout
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus in the clonal cell lines.
-
Western Blotting: Verify the absence of "Target-P" protein expression in the knockout clones compared to the wild-type parental cell line.
-
qRT-PCR: Confirm the absence of "Target-P" mRNA in the knockout clones.
Phenotypic Assays
-
Cell Viability/Proliferation Assay: Treat the wild-type and knockout cell lines with a range of concentrations of "Drug-X". A loss of "Drug-X" efficacy in the knockout cells would indicate that "Target-P" is necessary for the drug's effect.
-
Downstream Signaling Analysis: Analyze the effect of "Drug-X" on known downstream signaling pathways of "Target-P" in both wild-type and knockout cells using techniques like Western blotting or reporter assays.
Data Presentation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Effect of "Drug-X" on Cell Viability in Wild-Type vs. "Target-P" Knockout Cells
| Cell Line | "Drug-X" IC50 (nM) | Fold Change in IC50 (KO/WT) |
| Wild-Type | 50 | - |
| "Target-P" KO Clone 1 | > 10,000 | > 200 |
| "Target-P" KO Clone 2 | > 10,000 | > 200 |
Table 2: Downstream Signaling in Response to "Drug-X"
| Cell Line | Treatment | Phospho-Marker Level (Fold Change vs. Untreated WT) |
| Wild-Type | Vehicle | 1.0 |
| Wild-Type | "Drug-X" (100 nM) | 0.2 |
| "Target-P" KO | Vehicle | 1.1 |
| "Target-P" KO | "Drug-X" (100 nM) | 1.0 |
Visualizing Workflows and Pathways
Caption: Workflow for target validation using CRISPR-Cas9 knockout.
Caption: Hypothesized signaling pathway of "Drug-X".
References
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